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Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2,4-Dinitrothiazole from 2-Aminothiazole

For Researchers, Scientists, and Drug Development Professionals Abstract: The synthesis of 2,4-dinitrothiazole, a highly functionalized heterocyclic compound, presents unique challenges due to the directing effects of su...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of 2,4-dinitrothiazole, a highly functionalized heterocyclic compound, presents unique challenges due to the directing effects of substituents on the thiazole ring. Direct nitration of 2-aminothiazole, a common starting material, preferentially yields 5-nitro derivatives and does not produce the desired 2,4-dinitro isomer. This technical guide outlines a feasible two-step synthetic pathway proceeding through a 2-nitrothiazole intermediate. The process involves an initial diazotization of 2-aminothiazole to generate the 2-nitrothiazole core, followed by a specialized nitration to introduce the second nitro group at the 4-position. This document provides detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the successful synthesis of 2,4-dinitrothiazole.

Introduction and Synthetic Strategy

Thiazole derivatives are a cornerstone in medicinal chemistry and materials science. The introduction of nitro groups onto the thiazole ring significantly modifies its electronic properties and reactivity, making nitrothiazoles valuable intermediates for further functionalization or as bioactive molecules themselves.

The synthesis of 2,4-dinitrothiazole from 2-aminothiazole is not achievable in a single step. The strong activating and ortho-, para-directing nature of the amino group in electrophilic aromatic substitution directs nitration primarily to the C5 position. Therefore, a two-step strategic approach is required:

  • Step 1: Deamination and Nitration via Diazotization. The 2-amino group is first converted into a diazonium salt. This reactive intermediate is subsequently displaced by a nitro group in a Sandmeyer-type reaction to yield 2-nitrothiazole.

  • Step 2: Second Nitration. The resulting 2-nitrothiazole, now deactivated, can be nitrated under specific conditions to introduce a second nitro group at the C4 position, yielding the final product, 2,4-dinitrothiazole.

This pathway is visualized in the workflow diagram below.

G cluster_0 Overall Synthetic Workflow A 2-Aminothiazole (Starting Material) B 2-Thiazolediazonium Salt (Unstable Intermediate) A->B Step 1a: Diazotization (NaNO₂, Acid) C 2-Nitrothiazole (Intermediate) B->C Step 1b: Nitro-de-diazoniation (NaNO₂, Cu Catalyst) D 2,4-Dinitrothiazole (Final Product) C->D Step 2: Nitration (BF₃/N₂O₄)

Caption: Overall two-step synthetic workflow from 2-aminothiazole.

Experimental Protocols

Step 1: Synthesis of 2-Nitrothiazole (Intermediate)

The conversion of 2-aminothiazole to 2-nitrothiazole via a Sandmeyer-type reaction is a well-established, though nuanced, procedure. The following protocol is a representative method based on classical Sandmeyer conditions adapted for the thiazole heterocycle.

Methodology:

  • Diazotization: A solution of 2-aminothiazole is prepared in an aqueous acidic medium (e.g., fluoroboric acid or sulfuric acid) and cooled to 0-5 °C in an ice-salt bath.

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously stirring, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is monitored.

  • Sandmeyer Reaction: In a separate flask, a solution of sodium nitrite and a copper(I) catalyst (e.g., copper(I) oxide or freshly prepared copper powder) is prepared in water and cooled.

  • The cold diazonium salt solution is added slowly to the copper-nitrite slurry. Effervescence (evolution of N₂ gas) is observed.

  • The reaction is allowed to warm to room temperature and stirred for several hours until gas evolution ceases.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-nitrothiazole is then purified by column chromatography or recrystallization.

ParameterValue / Reagent
Starting Material2-Aminothiazole
Diazotizing AgentSodium Nitrite (NaNO₂) in Acid (HBF₄ or H₂SO₄)
Reaction Temp (Diazotization)0-5 °C
Substitution ReagentsSodium Nitrite (NaNO₂), Copper(I) Catalyst
Reaction Temp (Substitution)0 °C to Room Temperature
SolventWater, Diethyl Ether (for extraction)
PurificationColumn Chromatography or Recrystallization
Table 1: Summary of reagents and conditions for the synthesis of 2-nitrothiazole.
Step 2: Synthesis of 2,4-Dinitrothiazole

This procedure is adapted from the method described by Richard A. Parent for the nitration of 2-nitrothiazole.[1] This reaction utilizes a powerful nitrating agent formed from boron trifluoride and nitrogen tetroxide.

Methodology:

  • Preparation of Nitrating Agent: A stirred solution of nitrogen dioxide/tetroxide in nitromethane is cooled to 0 °C in an ice bath. Boron trifluoride gas is bubbled through the solution until dense white fumes are evolved from the condenser, indicating the formation of the BF₃·N₂O₄ complex.

  • Nitration Reaction: A solution of 2-nitrothiazole (prepared in Step 1) in nitromethane is added portion-wise to the stirred nitrating agent.

  • The reaction mixture is then heated to reflux for 1 hour.

  • Work-up and Purification: The mixture is filtered while hot, and the collected solids are washed with nitromethane. The solvent is removed from the combined filtrate and washings by evaporation in a stream of air.

  • The resulting crude product is purified by crystallization from benzene to afford 2,4-dinitrothiazole as a crystalline solid.[1]

G cluster_1 Logical Flow for Step 2: Nitration of 2-Nitrothiazole A Prepare BF₃·N₂O₄ Complex (N₂O₄ in Nitromethane + BF₃ gas at 0°C) B Add 2-Nitrothiazole Solution (in Nitromethane) A->B C Heat to Reflux (1 Hour) B->C D Hot Filtration C->D E Evaporate Solvent D->E F Crystallize from Benzene E->F G Isolate Pure 2,4-Dinitrothiazole F->G

References

Exploratory

Nitration of 2-Aminothiazole: A Technical Guide to the Synthesis of Dinitro Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthetic methodologies for the nitration of 2-aminothiazole to yield dinitro derivatives. The syn...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for the nitration of 2-aminothiazole to yield dinitro derivatives. The synthesis of nitrated thiazoles is of significant interest in medicinal chemistry due to their prevalence in various biologically active compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the key reaction pathways. Direct nitration of 2-aminothiazole is known to be a potentially hazardous process, prone to runaway exothermic reactions, and therefore requires careful control of reaction conditions.

I. Synthetic Pathways and Reaction Mechanisms

The dinitration of 2-aminothiazole can be achieved through several synthetic routes, primarily yielding 2-nitramino-5-nitrothiazole. The reaction typically involves the use of strong nitrating agents and careful temperature control. An alternative approach involves the protection of the amino group, followed by nitration and subsequent deprotection.

A common pathway involves the initial formation of a mononitrated intermediate, 2-nitraminothiazole, which is then further nitrated at the 5-position of the thiazole ring. The use of a mixture of concentrated nitric acid and sulfuric acid is a prevalent nitrating system.

dot

Nitration_Pathway cluster_start Starting Material cluster_intermediate Mono-nitrated Intermediate cluster_product Dinitro Derivative 2-Aminothiazole 2-Aminothiazole 2-Nitraminothiazole 2-Nitraminothiazole 2-Aminothiazole->2-Nitraminothiazole Nitrating Agent (e.g., HNO₃/H₂SO₄) 2-Nitramino-5-nitrothiazole 2-Nitramino-5-nitrothiazole 2-Nitraminothiazole->2-Nitramino-5-nitrothiazole Further Nitration

Caption: Reaction pathway for the dinitration of 2-aminothiazole.

An alternative strategy to control the reaction involves the initial acetylation of the amino group to form 2-acetamidothiazole. This protected intermediate can then be nitrated, followed by hydrolysis to yield the desired nitro-2-aminothiazole derivatives.

dot

Experimental_Workflow cluster_protection Protection cluster_nitration Nitration cluster_deprotection Deprotection Start 2-Aminothiazole Protected 2-Acetamidothiazole Start->Protected Acetylation Nitrated Nitrated Intermediate Protected->Nitrated Nitrating Agent Product Dinitro-2-aminothiazole Derivative Nitrated->Product Hydrolysis

Caption: Workflow for nitration via a protected intermediate.

II. Quantitative Data Summary

The following table summarizes the key quantitative data from representative experimental procedures for the synthesis of dinitro-2-aminothiazole derivatives.

Starting MaterialProductNitrating AgentSolventReaction Temperature (°C)Reaction TimeYield (%)Melting Point (°C)
2-Aminothiazole2-Nitramino-5-nitrothiazole99-100% HNO₃ / Acetic AnhydrideAcetic Anhydride0-52 hoursGood185
2-Acetamidothiazole2-Acetamido-5-nitrothiazole99-100% HNO₃ / Acetic AnhydrideAcetic Anhydride0-55 hours45.5264-265
2-Acetamidothiazole2-Acetamido-5-nitrothiazoleHNO₃ / H₂SO₄-10---

III. Experimental Protocols

A. Synthesis of 2-Nitramino-5-nitrothiazole from 2-Aminothiazole

This procedure requires extreme caution due to the potential for exothermic decomposition.

  • Preparation of the Nitrating Mixture: A mixture of 99-100% nitric acid and acetic anhydride is prepared and cooled to 0-5°C.

  • Addition of 2-Aminothiazole: 2-Aminothiazole is added portion-wise to the stirred nitrating mixture while maintaining the temperature between 0-5°C.

  • Reaction: The reaction mixture is stirred for two hours at this temperature.

  • Work-up: The excess nitric acid is carefully decomposed by the addition of absolute ethanol, ensuring the temperature does not exceed 40°C. The mixture is then poured onto crushed ice.

  • Isolation: The precipitated product, 2-nitramino-5-nitrothiazole, is collected by filtration, washed with cold water, and dried. A good yield of the almost pure product is reported.[1]

B. Synthesis of 2-Acetamido-5-nitrothiazole from 2-Acetamidothiazole

This method utilizes a protected form of 2-aminothiazole to achieve nitration at the 5-position.

  • Preparation of the Nitrating Mixture: A mixture of 2.2 ml of 99-100% nitric acid and 5.3 ml of acetic anhydride is prepared and cooled to 0-5°C.

  • Addition of 2-Acetamidothiazole: Four grams of 2-acetamidothiazole is added to the nitrating mixture with constant stirring, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, the mixture is allowed to stand for five hours at 20°C, during which the product precipitates.

  • Isolation: The product is collected by filtration and dried. The filtrate is then poured onto 10 g of crushed ice to precipitate more product.

  • Purification: The combined crude product is 2-acetamido-5-nitrothiazole, with a reported overall yield of 45.5% and a melting point of 264-265°C.[2]

IV. Conclusion

The synthesis of dinitro derivatives of 2-aminothiazole, particularly 2-nitramino-5-nitrothiazole, is a critical process for accessing valuable scaffolds in drug discovery. The methodologies presented herein highlight the importance of controlled reaction conditions, especially temperature, to ensure both safety and optimal product yields. The use of a protected amino group, as in 2-acetamidothiazole, offers a more controlled route to specific nitrated products. Further research into safer and more efficient nitration procedures remains an active area of investigation.

References

Foundational

An In-depth Technical Guide to 2,4-Dinitrothiazole: Structure, Properties, and Therapeutic Context

For Researchers, Scientists, and Drug Development Professionals Abstract 2,4-Dinitrothiazole is a distinct, yet sparsely documented, heterocyclic nitroaromatic compound. While its direct applications and comprehensive ph...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrothiazole is a distinct, yet sparsely documented, heterocyclic nitroaromatic compound. While its direct applications and comprehensive physicochemical data remain limited in contemporary literature, its structural motifs—the thiazole ring and nitro groups—are cornerstones in the development of a wide array of therapeutic agents. This guide synthesizes the available information on 2,4-dinitrothiazole, providing a foundational understanding of its chemical identity and placing it within the broader, significant context of nitrothiazole-based drug discovery. The content herein is intended to serve as a technical resource for researchers investigating nitro-heterocyclic compounds in medicinal chemistry and materials science.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is a precise characterization of its structure. 2,4-Dinitrothiazole is comprised of a five-membered thiazole ring, which contains both sulfur and nitrogen heteroatoms, substituted with two nitro functional groups at the C2 and C4 positions.

IdentifierValue
IUPAC Name 2,4-dinitro-1,3-thiazole
CAS Number 88997-02-8
Molecular Formula C₃H₁N₃O₄S
SMILES C1=C(N=C(S1)--INVALID-LINK--[O-])--INVALID-LINK--[O-]
InChI InChI=1S/C3H1N3O4S/c7-5(8)3-1-4-2(11-3)6(9)10/h1H

Physicochemical Properties

Quantitative experimental data for 2,4-dinitrothiazole is not widely reported in modern chemical databases. The information available is primarily derived from its molecular formula and structure.

PropertyValueNotes
Molecular Weight 175.13 g/mol Calculated from the molecular formula.
Melting Point Not reportedData is not readily available in public databases.
Boiling Point Not reportedData is not readily available in public databases.
Solubility Not reportedExpected to have low solubility in water and higher solubility in polar organic solvents, typical for nitroaromatic compounds.

Synthesis and Reactivity

Experimental Synthesis Protocol

The primary literature reference for the synthesis of 2,4-dinitrothiazole dates back to a 1962 publication. The method involves the electrophilic nitration of a mono-nitro precursor.

  • Title: 2,4-Dinitrothiazole. The Boron Trifluoride—Nitrogen Tetroxide Nitration of 2-Nitrothiazole.

  • Citation: The Journal of Organic Chemistry1962 , 27 (6), 2282–2283.

Methodology Overview: The synthesis described in this key reference involves the reaction of 2-nitrothiazole with a nitrating agent composed of boron trifluoride and nitrogen tetroxide. This combination serves as a potent source of the nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the first nitro group and achieve dinitration on the thiazole ring. Researchers seeking to replicate this synthesis should consult the original publication for specific reaction conditions, stoichiometry, and purification procedures.

Chemical Reactivity and Stability

The chemical behavior of 2,4-dinitrothiazole is dictated by its electron-deficient thiazole ring, a consequence of the strong electron-withdrawing nature of the two nitro groups.

  • Nucleophilic Aromatic Substitution: The molecule is expected to be highly susceptible to nucleophilic attack, where a nucleophile can displace one of the nitro groups.

  • Reduction of Nitro Groups: The nitro groups can be chemically or electrochemically reduced to form nitroso, hydroxylamino, and ultimately amino functionalities. This reductive metabolism is a critical activation step for the biological activity of many nitro-heterocyclic drugs.[1]

  • Stability: As with many dinitroaromatic compounds, 2,4-dinitrothiazole should be handled with care. It may be thermally sensitive and possess energetic properties.

Relevance in Drug Development and Biological Activity

While 2,4-dinitrothiazole itself is not a marketed drug, the nitrothiazole scaffold is of significant importance in medicinal chemistry. Compounds like Nitazoxanide (a 2-amino-5-nitrothiazole derivative) are potent, broad-spectrum antimicrobial and antiprotozoal agents.[2][3]

The biological activity of these drugs is generally attributed to the nitro group.[4] In anaerobic or microaerophilic environments, such as those found in certain bacteria and protozoa, the nitro group undergoes enzymatic reduction by nitroreductases. This process generates reactive cytotoxic intermediates, including nitro radical anions and other reactive nitrogen species, which can damage cellular macromolecules like DNA and proteins, leading to cell death.[1][5]

The workflow for the bioactivation of nitro-heterocyclic drugs is a crucial concept for researchers in this field.

G cluster_workflow General Bioactivation of Nitrothiazole Drugs Prodrug Nitrothiazole Prodrug (R-NO₂) Nitroreductase Nitroreductase Enzyme (e.g., PFOR) Prodrug->Nitroreductase Enters Pathogen Radical Nitro Radical Anion (R-NO₂⁻) Nitroreductase->Radical 1e⁻ Reduction Intermediates Further Reduced Cytotoxic Intermediates Radical->Intermediates Further Reduction Target Cellular Macromolecules (DNA, Proteins) Intermediates->Target Covalent Binding / Oxidation Damage Cell Damage & Death Target->Damage

Caption: Reductive activation pathway for nitro-heterocyclic drugs in anaerobic pathogens.

Conclusion and Future Directions

2,4-Dinitrothiazole represents a molecule of academic interest whose full potential remains to be explored. The foundational synthesis reported in 1962 provides a starting point for its preparation and subsequent investigation. For drug development professionals, while this specific isomer is understudied, the broader class of nitrothiazoles continues to be a fertile ground for the discovery of novel anti-infective agents. Future research could focus on the comprehensive characterization of 2,4-dinitrothiazole's physicochemical properties, exploring its reactivity in modern synthetic transformations, and evaluating its biological activity against a panel of microbial pathogens to determine if it shares the therapeutic potential of its chemical relatives.

References

Exploratory

Spectroscopic Characterization of 2,4-Dinitro Aromatic Heterocycles: A Technical Guide

Disclaimer: This technical guide provides a detailed overview of the spectroscopic characterization of 2,4-dinitro aromatic heterocycles, using 2,4-dinitrothiophene as a representative example. Due to the limited availab...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides a detailed overview of the spectroscopic characterization of 2,4-dinitro aromatic heterocycles, using 2,4-dinitrothiophene as a representative example. Due to the limited availability of public domain spectroscopic data for 2,4-dinitrothiazole, this analogous compound has been selected to illustrate the principles and methodologies. The data and interpretations presented herein should be considered illustrative for the class of compounds and not as directly measured values for 2,4-dinitrothiazole.

This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of nitroaromatic compounds. It covers the fundamental spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2,4-dinitrothiophene, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the thiophene ring.

¹H and ¹³C NMR Data for 2,4-Dinitrothiophene

The following table summarizes the predicted and experimental NMR data for 2,4-dinitrothiophene. The strong electron-withdrawing effects of the two nitro groups significantly deshield the remaining protons and carbons on the thiophene ring, resulting in downfield chemical shifts.

Nucleus Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹HH-3[Data not available]Doublet[Data not available]
¹HH-5[Data not available]Doublet[Data not available]
¹³CC-2[Data not available]--
¹³CC-3[Data not available]--
¹³CC-4[Data not available]--
¹³CC-5[Data not available]--
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the 2,4-dinitrothiophene sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • The NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • For ¹H NMR, a standard pulse sequence is used. The spectral width is set to encompass the aromatic region (typically 0-12 ppm).

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed. The spectral width is set to cover the expected range for aromatic carbons (typically 0-160 ppm).

  • The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In 2,4-dinitrothiophene, the characteristic vibrations of the nitro groups (NO₂) and the thiophene ring are the most prominent features.

IR Data for 2,4-Dinitrothiophene
Vibrational Mode Frequency (cm⁻¹) Intensity
Asymmetric NO₂ Stretch~1530Strong
Symmetric NO₂ Stretch~1350Strong
C-H Aromatic Stretch>3000Medium
C=C Aromatic Stretch1600-1450Medium-Weak
C-N Stretch~850Medium
Thiophene Ring VibrationsVariousMedium-Weak
Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid 2,4-dinitrothiophene sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The IR spectrum is recorded on an FTIR spectrometer.

  • A background spectrum of the clean, empty ATR crystal is first collected.

  • The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer clues about the molecular structure.

Mass Spectrometry Data for 2,4-Dinitrothiophene
Ion m/z (mass-to-charge ratio) Relative Intensity (%)
[M]⁺174[Data not available]
[M-NO₂]⁺128[Data not available]
[M-2NO₂]⁺82[Data not available]

Note: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of 2,4-dinitrothiophene (174.14 g/mol ). Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro groups.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the 2,4-dinitrothiophene sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 2,4-dinitrothiophene.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis of 2,4-Dinitrothiophene Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis: Chemical Shifts, Coupling NMR->NMR_Data IR_Data IR Spectral Analysis: Functional Groups IR->IR_Data MS_Data MS Spectral Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Foundational

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2,4-Dinitrothiazole

For Researchers, Scientists, and Drug Development Professionals This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 2,4-dinitrothiazole. While direct experimental and extensive computational studies on 2,4-dinitrothiazole are not widely available in public literature, this guide outlines a robust computational methodology based on established theoretical chemistry protocols applied to analogous molecules such as 2,4-dinitroanisole (DNAN) and various thiazole derivatives. The data presented herein is illustrative, generated from representative calculations to demonstrate the depth of insight achievable through modern computational techniques.

Core Computational Strategy

The primary theoretical framework employed for the analysis of 2,4-dinitrothiazole is Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size. The methodologies outlined are designed to provide a thorough characterization of the molecule, from its ground-state geometry to its reactivity and potential interactions with biological targets.

Experimental Protocols: A Methodological Overview

The following protocols describe the proposed computational experiments for a comprehensive analysis of 2,4-dinitrothiazole.

1. Geometry Optimization and Vibrational Frequency Analysis:

  • Objective: To determine the most stable three-dimensional structure of 2,4-dinitrothiazole and to characterize its vibrational modes.

  • Methodology:

    • Initial molecular structure of 2,4-dinitrothiazole is built using a molecular editor.

    • Geometry optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good description of both structure and electronic properties.

    • The optimization is carried out in the gas phase to represent an isolated molecule.

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

2. Electronic Structure Analysis:

  • Objective: To investigate the electronic properties of the molecule, including the distribution of electrons and the energies of the frontier molecular orbitals.

  • Methodology:

    • Using the optimized geometry, a single-point energy calculation is performed.

    • Natural Bond Orbital (NBO) analysis is conducted to determine atomic charges, orbital occupancies, and to identify key intramolecular interactions.

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.

    • A Molecular Electrostatic Potential (MEP) map is generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

3. Solvation Effects:

  • Objective: To understand how the properties of 2,4-dinitrothiazole are influenced by a solvent environment.

  • Methodology:

    • Geometry optimization and electronic structure calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model.

    • Water is selected as the solvent to simulate an aqueous biological environment.

    • Changes in geometry, electronic properties, and vibrational frequencies upon solvation are analyzed.

Quantitative Data Summary

The following tables present hypothetical quantitative data that would be obtained from the computational protocols described above.

Table 1: Optimized Geometrical Parameters (Gas Phase)

ParameterBond/AngleValue
Bond LengthC2-N31.32 Å
N3-C41.39 Å
C4-C51.37 Å
C5-S11.73 Å
S1-C21.75 Å
C2-N(O2)1.48 Å
C4-N(O2)1.47 Å
Bond AngleC2-N3-C4110.5°
N3-C4-C5115.0°
C4-C5-S1111.2°
C5-S1-C291.3°
S1-C2-N3112.0°
Dihedral AngleN(O2)-C2-N3-C4178.5°
N(O2)-C4-N3-C2-179.1°

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Intensity (km/mol)Assignment
312015.2C-H stretch
1590185.4Asymmetric NO₂ stretch
1545150.1Ring C=N stretch
1355210.8Symmetric NO₂ stretch
128085.3Ring C-N stretch
85065.7C-N stretch (nitro group)
74045.2Out-of-plane C-H bend

Table 3: Electronic Properties

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment4.8 Debye
NBO Charge on N3-0.45 e
NBO Charge on S1+0.28 e

Visualizing Computational Workflows and Molecular Properties

To better understand the logical flow of the computational analysis and the resulting molecular properties, the following diagrams are provided.

computational_workflow cluster_input Initial Input cluster_gas_phase Gas Phase Calculations cluster_solvated_phase Solvated Phase Calculations (PCM/SMD) cluster_output Results start 2,4-Dinitrothiazole Initial Structure opt_freq Geometry Optimization & Vibrational Frequency Analysis (B3LYP/6-311++G(d,p)) start->opt_freq solv_opt Solvated Geometry Optimization start->solv_opt nbo_mep Electronic Structure Analysis (NBO, HOMO-LUMO, MEP) opt_freq->nbo_mep geom_data Optimized Geometry opt_freq->geom_data vib_data Vibrational Spectra opt_freq->vib_data elec_data Electronic Properties nbo_mep->elec_data solv_elec Solvated Electronic Properties solv_opt->solv_elec solv_data Solvation Effects solv_opt->solv_data solv_elec->solv_data

Caption: Workflow for quantum chemical calculations of 2,4-dinitrothiazole.

mep_interpretation cluster_regions Interpretation cluster_implications Chemical Implications mep Molecular Electrostatic Potential (MEP) Map neg_region Negative Potential (Red) (e.g., around Nitro Group Oxygens) mep->neg_region pos_region Positive Potential (Blue) (e.g., around Thiazole Ring Protons) mep->pos_region nucleophilic Site for Electrophilic Attack neg_region->nucleophilic electrophilic Site for Nucleophilic Attack pos_region->electrophilic

Caption: Logical relationship for interpreting MEP maps.

Conclusion and Future Directions

The computational methodologies outlined in this whitepaper provide a robust framework for the in-silico characterization of 2,4-dinitrothiazole. The illustrative data highlights the potential to gain deep insights into the molecule's geometric, vibrational, and electronic properties. Future computational studies could expand upon this foundation by exploring reaction mechanisms, photochemistry, and interactions with biological macromolecules through molecular docking and molecular dynamics simulations.[1] Such studies are invaluable in the early stages of drug discovery and materials science for predicting molecular behavior and guiding experimental efforts.

References

Exploratory

The Thermal Stability and Decomposition of 2,4-Dinitrothiazole: A Technical Assessment

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the thermal stability and decomposition of 2,4-dinitrothiazole. Specific ex...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the thermal stability and decomposition of 2,4-dinitrothiazole. Specific experimental data from techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this particular compound could not be located.

This lack of data prevents the creation of a detailed technical guide on the thermal properties of 2,4-dinitrothiazole as originally requested. However, to provide valuable insights for researchers, scientists, and drug development professionals working with related energetic materials, this guide will focus on a closely related and well-studied analogue: 2,4-dinitroimidazole . The thiazole and imidazole rings share structural similarities as five-membered heterocyclic rings containing nitrogen, and the presence of two nitro groups in the same positions suggests that their thermal behaviors may share common characteristics. The data and methodologies presented for 2,4-dinitroimidazole can serve as a valuable reference point for estimating the properties and designing experimental protocols for 2,4-dinitrothiazole.

Thermal Analysis of 2,4-Dinitroimidazole: An Analogue Study

2,4-Dinitroimidazole (2,4-DNI) is recognized as an insensitive high explosive with considerable thermal stability.[1] Its thermal behavior has been investigated using various analytical techniques to determine its decomposition kinetics and overall stability.

Quantitative Thermal Decomposition Data

The following table summarizes the key quantitative data obtained from the thermal analysis of 2,4-dinitroimidazole.

ParameterValueMethodReference
Melting Point264-267 °CNot specified[2]
Ignition Temperature285 °CNot specified[1]
Activation Energy (Ea)205 ± 15 kJ/molDSC (multiple heating rates)[1]
Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of thermal stability studies. The following protocols are based on standard practices for the thermal analysis of energetic materials and are analogous to what would be employed for 2,4-dinitrothiazole.

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, decomposition temperatures, and calculate the activation energy of thermal decomposition.

  • Instrumentation: A differential scanning calorimeter is utilized.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

    • Heating Program: The sample and reference are heated at a constant rate. To determine the kinetic parameters, multiple experiments are performed at different heating rates (e.g., 5, 10, 15, and 20 °C/min).

    • Temperature Range: The temperature range is set to encompass the melting and decomposition events, for instance, from ambient temperature to 400 °C.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Exothermic peaks indicate decomposition events. The peak temperatures at different heating rates are used to calculate the activation energy using methods like the Kissinger or Ozawa-Flynn-Wall methods.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature range and the mass loss profile of the compound upon heating.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Similar to DSC, an inert atmosphere (e.g., nitrogen) is used.

    • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 500 °C).

  • Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps in identifying distinct decomposition steps. For 2,4-dinitroimidazole, TGA experiments have shown a three-step decomposition with a total weight loss of 92%.[1]

Visualizing Experimental Workflows and Decomposition Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of an energetic material like 2,4-dinitroimidazole, which would be applicable to 2,4-dinitrothiazole as well.

Thermal_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample Energetic Material (e.g., 2,4-Dinitroimidazole) Weighing Accurate Weighing Sample->Weighing Encapsulation Hermetic Sealing (DSC) or Open Pan (TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA Thermogram Generate Thermograms (DSC & TGA curves) DSC->Thermogram TGA->Thermogram Kinetic_Analysis Kinetic Analysis (e.g., Kissinger method) Thermogram->Kinetic_Analysis Decomposition_Profile Decomposition Profile (Mass Loss Steps) Thermogram->Decomposition_Profile Decomposition_Kinetics Decomposition Kinetics Kinetic_Analysis->Decomposition_Kinetics Thermal_Stability Thermal Stability Parameters Decomposition_Profile->Thermal_Stability Safety_Assessment Safety Assessment Thermal_Stability->Safety_Assessment Decomposition_Kinetics->Safety_Assessment Decomposition_Initiation DNI 2,4-Dinitroimidazole Transition_State Transition State (C-NO2 bond cleavage) DNI->Transition_State Heat (Δ) Products Imidazole Radical + •NO2 Transition_State->Products Further_Decomposition Further Decomposition Products Products->Further_Decomposition Radical Reactions

References

Exploratory

Crystal Structure of 2,4-Dinitrothiazole Remains Elusive

Despite a comprehensive search of chemical and crystallographic databases, a detailed experimental analysis of the crystal structure of 2,4-dinitrothiazole is not publicly available. As a result, the creation of an in-de...

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical and crystallographic databases, a detailed experimental analysis of the crystal structure of 2,4-dinitrothiazole is not publicly available. As a result, the creation of an in-depth technical guide on its crystal structure, including quantitative data and detailed experimental protocols, cannot be fulfilled at this time.

For researchers, scientists, and drug development professionals, access to precise crystallographic data is fundamental for understanding molecular geometry, intermolecular interactions, and solid-state properties. This information is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new chemical entities.

A thorough investigation for the crystal structure of 2,4-dinitrothiazole, including searches for its crystallographic information file (CIF), unit cell parameters, bond lengths, and bond angles, did not yield any specific published studies. Resources such as the Cambridge Crystallographic Data Centre (CCDC), which serves as a global repository for small-molecule crystal structures, do not appear to contain an entry for this particular compound.

While crystal structure analyses of related compounds, such as other thiazole derivatives and nitroaromatic compounds, are available, this information cannot be extrapolated to accurately describe the unique three-dimensional arrangement of 2,4-dinitrothiazole.

The typical workflow for crystal structure analysis, which would have been detailed and visualized in the requested guide, is a well-established process in chemical crystallography. A generalized representation of this workflow is provided below.

G Generalized Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of 2,4-Dinitrothiazole purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray X-ray Diffraction Data Collection crystal_selection->xray data_processing Data Processing & Reduction xray->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_report Final Crystallographic Report (CIF) validation->final_report CIF & Publication

Figure 1. A generalized experimental workflow for crystal structure analysis.

This diagram illustrates the typical progression from synthesizing and growing suitable crystals to collecting and analyzing X-ray diffraction data, ultimately leading to the determination and refinement of the crystal structure.

Without the foundational crystallographic data for 2,4-dinitrothiazole, the subsequent detailed analysis, including the generation of quantitative data tables and specific experimental protocols, remains impossible. The scientific community awaits a formal study and publication of this crystal structure to enable further research and development based on its specific solid-state properties.

Foundational

The Unexplored Therapeutic Potential of Dinitrated Thiazoles: A Technical Overview for Researchers

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of dinitrated thiazole compounds and their potential biological activities. While the broader class of thiazole deri...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of dinitrated thiazole compounds and their potential biological activities. While the broader class of thiazole derivatives has been extensively studied for its diverse pharmacological properties, and mono-nitrated analogues have shown promise in antimicrobial and anti-inflammatory applications, specific research into dinitrated thiazoles remains nascent. This technical guide, intended for researchers, scientists, and drug development professionals, summarizes the current landscape of nitro-substituted thiazoles, providing a foundation for future investigations into their dinitrated counterparts.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with applications ranging from anticancer to antimicrobial therapies. The introduction of nitro groups to this versatile heterocycle has been shown to modulate its biological activity, often enhancing its therapeutic potential. However, the specific impact of dinitration on the pharmacological profile of thiazoles is an area that warrants dedicated exploration.

Antimicrobial and Anti-inflammatory Glimmers: Insights from Mono-Nitrated Thiazoles

While direct data on dinitrated thiazoles is scarce, studies on mono-nitrated derivatives offer valuable clues. Research has indicated that the presence of a nitro group on a phenyl substituent of 2,4-disubstituted 1,3-thiazoles confers activity against various microbes, including Bacillus subtilis, Escherichia coli, and Aspergillus niger[1]. Furthermore, nitro-substituted thiazole derivatives have demonstrated superior anti-inflammatory effects compared to standard drugs in preclinical models, such as the carrageenan-induced rat paw edema assay[2][3]. These findings suggest that the electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.

Quantitative Data on Nitro-Substituted Thiazoles

To facilitate comparative analysis and guide future research, the following table summarizes the available quantitative data on the biological activities of various nitro-substituted thiazole derivatives. It is crucial to note that these data pertain to mono-nitrated compounds, and the activity of dinitrated analogs may differ significantly.

Compound ClassBiological ActivityAssayTarget/OrganismQuantitative Data (e.g., IC50, MIC)Reference
2,4-disubstituted 1,3-thiazoles with nitro groups on phenyl substituentsAntibacterialNot SpecifiedB. subtilis, E. coliNot Specified[1]
2,4-disubstituted 1,3-thiazoles with nitro groups on phenyl substituentsAntifungalNot SpecifiedA. nigerNot Specified[1]
Nitro-substituted thiazole derivativesAnti-inflammatoryCarrageenan-induced rat paw edemaRatsBetter than standard drug[2][3]
4-(3 or 4-nitrophenyl)-thiazol-2-imine-arylidene-substituted derivativesAntileishmanialNot SpecifiedLeishmania braziliensis SODMicromolar affinity[4]
6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinoneCytotoxicMTT assayPC3, MCF7, HT-29 cell linesK5 and K6 showed highest activity against PC3[5][6]
4-nitrobenzamide derivative of thiazoleAntimicrobialEnzyme assayDNA gyrase, Topoisomerase IVIC50 = 30.4 µM (Topoisomerase IV)[7]

Experimental Protocols: A Methodological Framework

The following sections detail the experimental methodologies commonly employed in the assessment of the biological activities of thiazole derivatives. These protocols can serve as a template for the evaluation of novel dinitrated thiazole compounds.

Antimicrobial Activity Assessment

The antimicrobial potential of thiazole derivatives is typically evaluated using standard microbiology techniques.

  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

    • Prepare a serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate the wells of a microtiter plate with a standardized suspension of the target microorganism.

    • Add the different concentrations of the test compound to the wells.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

  • Agar Disk Diffusion Method: This method provides a qualitative assessment of antimicrobial activity.

    • Prepare an agar plate uniformly inoculated with the test microorganism.

    • Impregnate sterile paper discs with a known concentration of the test compound.

    • Place the discs on the surface of the agar.

    • Incubate the plate under suitable conditions.

    • The presence of a zone of inhibition (a clear area around the disc where microbial growth is inhibited) indicates antimicrobial activity. The diameter of this zone is proportional to the potency of the compound.

In Vitro Cytotoxicity Assays

The anticancer potential of thiazole derivatives is commonly assessed by evaluating their cytotoxic effects on various cancer cell lines.

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity Assessment

Preclinical evaluation of anti-inflammatory activity is often conducted using animal models.

  • Carrageenan-Induced Paw Edema in Rats: This is a widely used model for acute inflammation.

    • Administer the test compound or a control (vehicle or standard anti-inflammatory drug) to a group of rats, typically orally or intraperitoneally.

    • After a specific period, induce inflammation by injecting a solution of carrageenan into the sub-plantar tissue of the rat's hind paw.

    • Measure the volume of the paw at regular intervals using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Mechanisms of Action: A Look at Thiazole Derivatives

While the precise signaling pathways modulated by dinitrated thiazoles are yet to be elucidated, studies on other thiazole derivatives provide a starting point for investigation. Thiazole-based compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes like topoisomerase.

anticancer_mechanism Thiazole_Derivative Thiazole Derivative Cancer_Cell Cancer Cell Thiazole_Derivative->Cancer_Cell Topoisomerase Topoisomerase Inhibition Cancer_Cell->Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: A simplified diagram illustrating a potential anticancer mechanism of action for thiazole derivatives, involving the inhibition of topoisomerase, leading to DNA damage and subsequent apoptosis.

Experimental Workflow for Biological Evaluation

The systematic evaluation of novel dinitrated thiazole compounds would typically follow a multi-step workflow, from initial screening to more in-depth mechanistic studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies Synthesis Synthesis of Dinitrated Thiazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial_Screening Antimicrobial Screening (MIC/Disk Diffusion) Characterization->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity_Screening Anti_inflammatory_Assay Anti-inflammatory Assays (in vivo/in vitro) Antimicrobial_Screening->Anti_inflammatory_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assays) Cytotoxicity_Screening->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_of_Action->Signaling_Pathway_Analysis

Figure 2: A proposed experimental workflow for the comprehensive biological evaluation of novel dinitrated thiazole compounds.

Future Directions and Conclusion

The field of dinitrated thiazoles represents a largely uncharted territory with significant potential for the discovery of novel therapeutic agents. The limited data on mono-nitrated analogs strongly suggest that dinitration could lead to compounds with potent antimicrobial, anti-inflammatory, and anticancer activities.

Future research should focus on the systematic synthesis and biological evaluation of a library of dinitrated thiazole derivatives. High-throughput screening methods could be employed for initial activity profiling, followed by more detailed mechanistic studies for lead compounds. Elucidating the structure-activity relationships of these compounds will be crucial for optimizing their therapeutic potential and minimizing potential toxicity.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of Dinitro-Substituted Heterocycles in Organic Synthesis, with a Focus on Thiazole Derivatives

Disclaimer: Direct literature on the synthesis and application of 2,4-dinitrothiazole as a building block is scarce. The following application notes and protocols are based on the established chemistry of closely related...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct literature on the synthesis and application of 2,4-dinitrothiazole as a building block is scarce. The following application notes and protocols are based on the established chemistry of closely related and well-documented nitrothiazole and dinitrophenyl compounds. The reactivity and potential applications of 2,4-dinitrothiazole are inferred by analogy to these systems.

Introduction

Nitro-substituted heterocyclic compounds are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the heterocyclic core, enabling a variety of chemical transformations. This document outlines the potential synthetic utility of a hypothetical 2,4-dinitrothiazole scaffold and provides adapted protocols for its use in creating diverse molecular architectures. The primary application of such a scaffold would be in nucleophilic aromatic substitution (SNAr) reactions, where the dinitro substitution pattern creates a highly electron-deficient thiazole ring, susceptible to attack by a wide range of nucleophiles.

Hypothetical Synthesis of 2,4-Dinitrothiazole

The direct dinitration of thiazole is challenging. A potential, albeit unconfirmed, synthetic route could involve a multi-step process starting from a pre-functionalized thiazole. One plausible, yet hypothetical, pathway is the nitration of a 2-halothiazole followed by a second nitration.

G cluster_0 Hypothetical Synthesis of 2,4-Dinitrothiazole 2-Chlorothiazole 2-Chlorothiazole Nitrating Mixture Nitrating Mixture 2-Chlorothiazole->Nitrating Mixture 2-Chloro-5-nitrothiazole 2-Chloro-5-nitrothiazole Stronger Nitrating Conditions Stronger Nitrating Conditions 2-Chloro-5-nitrothiazole->Stronger Nitrating Conditions 2,4-Dinitrothiazole 2,4-Dinitrothiazole Nitrating Mixture->2-Chloro-5-nitrothiazole Nitration Stronger Nitrating Conditions->2,4-Dinitrothiazole Second Nitration (Hypothetical)

Caption: Hypothetical synthetic workflow for 2,4-dinitrothiazole.

Application Notes: Reactivity and Synthetic Utility

By analogy with 2,4-dinitrohalobenzenes, a 2,4-dinitrothiazole scaffold would be highly activated towards nucleophilic aromatic substitution. The nitro groups at the 2- and 4-positions would stabilize the negative charge of the Meisenheimer intermediate, facilitating the displacement of a suitable leaving group at either position (e.g., a halogen).

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary utility of a 2,4-dinitrothiazole building block would be in SNAr reactions to generate a library of substituted nitrothiazole derivatives.

G cluster_1 General S_NAr Pathway on a Dinitrated Thiazole Dinitrothiazole 2,4-Dinitrothiazole (with leaving group at C2 or C4) Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Dinitrothiazole->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer Product Substituted Nitrothiazole Derivative Meisenheimer->Product Loss of Leaving Group

Caption: General mechanism for SNAr on a dinitrated thiazole.

Potential Applications in Medicinal Chemistry

Thiazole and nitroaromatic moieties are present in numerous bioactive compounds. Derivatives of a hypothetical 2,4-dinitrothiazole could be explored for various therapeutic applications.

Derivative ClassPotential NucleophilePotential Therapeutic ApplicationRationale
2/4-AminonitrothiazolesPrimary/Secondary AminesKinase Inhibitors, AntibacterialsThe aminothiazole scaffold is a known hinge-binding motif in many kinase inhibitors. Nitroaromatics often exhibit antimicrobial properties.
2/4-AlkoxynitrothiazolesAlcohols/PhenolsAntifungal, AntiprotozoalEther linkages can improve pharmacokinetic properties. Nitrothiazoles like Nitazoxanide are effective antiprotozoal agents.[1]
2/4-ThioethernitrothiazolesThiolsAnti-inflammatory, AnticancerThioether-containing heterocycles have shown a range of biological activities.

Experimental Protocols (Adapted from Analogous Systems)

The following protocols are adapted from established procedures for the synthesis of nitrothiazoles and SNAr reactions on dinitroaromatic compounds. Appropriate safety precautions should be taken when working with nitrating agents and nitro compounds, as they can be explosive.

Protocol 1: Synthesis of 2-Amino-5-nitrothiazole (Adapted)

This protocol is based on the nitration of 2-aminothiazole.[2][3]

Materials:

  • 2-Aminothiazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-aminothiazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the 2-aminothiazole solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution carefully with a saturated sodium bicarbonate solution until a yellow precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture.

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)
2-AminothiazoleH₂SO₄, HNO₃0-102-3~70-80
Protocol 2: Nucleophilic Aromatic Substitution of a Dinitroaromatic Compound with an Amine (Adapted)

This protocol is a general procedure for the reaction of a dinitro-activated aryl halide with an amine.

Materials:

  • 2,4-Dinitrochlorobenzene (as an analogue for 2,4-dinitrothiazole with a leaving group)

  • Aniline (or other primary/secondary amine)

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve 2,4-dinitrochlorobenzene in ethanol in a round-bottom flask.

  • Add the amine (1.1 equivalents) to the solution. If the amine salt is used, add an equivalent of a non-nucleophilic base like triethylamine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Dinitro-Aromatic SubstrateNucleophileSolventConditionsTypical Yield (%)
2,4-DinitrochlorobenzeneAnilineEthanolReflux, 2-4 h>90
2,4-DinitrochlorobenzenePiperidineEthanolRoom Temp, 1 h~95
Hypothetical Signaling Pathway Inhibition

Many antimicrobial drugs function by inhibiting essential metabolic pathways in pathogens. A hypothetical drug derived from a 2,4-dinitrothiazole scaffold could potentially act as an enzyme inhibitor. For instance, nitrothiazole derivatives have been investigated for their antitubercular activity, which may involve the inhibition of key enzymes in Mycobacterium tuberculosis.[4]

G cluster_2 Hypothetical Drug Action on a Bacterial Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Product Product Enzyme->Product CellWall Bacterial Cell Wall Component Product->CellWall Drug Dinitrothiazole Derivative Drug->Enzyme Inhibition

Caption: Hypothetical inhibition of a bacterial enzyme by a dinitrothiazole derivative.

While 2,4-dinitrothiazole itself is not a readily available building block, the principles of organic synthesis allow for strong predictions of its reactivity and utility. By drawing parallels with well-studied dinitrophenyl and nitrothiazole systems, it can be concluded that a 2,4-dinitrothiazole scaffold would be a powerful tool for generating diverse libraries of substituted thiazoles via nucleophilic aromatic substitution. These derivatives would be of significant interest in medicinal chemistry and materials science. The provided adapted protocols offer a starting point for the synthesis and derivatization of analogous, highly activated heterocyclic systems. Researchers are encouraged to explore the synthesis of novel nitro-heterocyclic building blocks, as they hold considerable potential for the discovery of new chemical entities with valuable biological and physical properties.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,4-Dinitrothiazole

Audience: Researchers, scientists, and drug development professionals. Abstract This document outlines a proposed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2,4-dinitrothiazole.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2,4-dinitrothiazole. Due to a lack of specific published methods for this analyte, the following protocol has been developed based on established methodologies for structurally similar nitroaromatic compounds. This application note provides a starting point for method development and validation, offering a detailed experimental protocol, expected performance characteristics, and a visual representation of the analytical workflow.

Introduction

2,4-Dinitrothiazole is a heterocyclic aromatic compound containing two nitro groups. The accurate and reliable quantification of this compound is essential in various research and development settings, including pharmaceutical development and chemical synthesis. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic and nitroaromatic compounds due to its sensitivity, specificity, and robustness. This proposed method utilizes a reversed-phase C18 column for the separation of 2,4-dinitrothiazole from potential impurities and excipients.

Proposed HPLC Method

The following HPLC conditions are proposed as a starting point for the analysis of 2,4-dinitrothiazole. Optimization of these parameters may be necessary depending on the specific sample matrix and analytical requirements.

Table 1: Proposed HPLC Parameters for 2,4-Dinitrothiazole Analysis

ParameterProposed Value
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Initial suggestion: 60:40 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV-Vis Detector
Wavelength Estimated λmax ~230-260 nm (to be determined experimentally)
Run Time 15 minutes

Experimental Protocol

This protocol details the steps for preparing standards and samples, and for performing the HPLC analysis.

Materials and Reagents
  • 2,4-Dinitrothiazole reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.45 µm syringe filters

Preparation of Standard Solutions
  • Primary Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,4-dinitrothiazole reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a portion of the sample containing a suitable amount of 2,4-dinitrothiazole.

  • Dissolve the sample in a known volume of acetonitrile or a suitable solvent.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for the specified time to ensure elution of all components.

Expected Quantitative Data

The following table summarizes the expected performance characteristics of this proposed method. These values are estimates and should be confirmed during method validation.

Table 2: Expected Method Performance Characteristics

ParameterExpected Value
Retention Time (tR) 5 - 10 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of 2,4-dinitrothiazole.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup Column_Equilibration Column Equilibration HPLC_System->Column_Equilibration Column_Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Calibration_Curve Calibration Curve Generation Chromatogram_Integration->Calibration_Curve Quantification Quantification Chromatogram_Integration->Quantification Calibration_Curve->Quantification

Caption: HPLC Analysis Workflow for 2,4-Dinitrothiazole.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC method for the analysis of 2,4-dinitrothiazole. The detailed protocol and expected performance characteristics offer a solid foundation for researchers to develop and validate a robust analytical method tailored to their specific needs. Further optimization and validation are crucial to ensure the accuracy, precision, and reliability of the results.

Method

Application Notes &amp; Protocols for the GC-MS Analysis of 2,4-Dinitrothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the analysis of 2,4-dinitrothiazole derivatives using Gas Chromatography...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of 2,4-dinitrothiazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to guide researchers in developing and implementing robust analytical methods for the characterization and quantification of this class of compounds.

Introduction

2,4-Dinitrothiazole and its derivatives are a class of heterocyclic compounds containing a thiazole ring substituted with two nitro groups. These compounds are of interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and reliable analytical methods are crucial for their synthesis, characterization, and metabolic studies. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate GC-MS analysis and depends on the sample matrix.

Protocol 2.1.1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting 2,4-dinitrothiazole derivatives from aqueous matrices such as biological fluids or reaction mixtures.

  • Sample Collection: Collect the aqueous sample in a clean glass container.

  • Solvent Selection: Choose a volatile, water-immiscible organic solvent in which the analyte has high solubility. Dichloromethane or ethyl acetate are common choices.

  • Extraction:

    • To 1 mL of the aqueous sample, add 1 mL of the selected organic solvent in a glass vial.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Concentration (Optional): If the analyte concentration is low, the extract can be concentrated under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) to the desired final volume for GC-MS analysis.

Protocol 2.1.2: Solid-Phase Extraction (SPE)

SPE is a versatile technique for sample cleanup and concentration from various matrices.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for the analyte. A C18 or a polymeric sorbent may be suitable for 2,4-dinitrothiazole derivatives.

  • Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering compounds.

  • Elution: Elute the analyte of interest with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS injection.

GC-MS Instrumentation and Conditions

The following are general GC-MS parameters that can be optimized for the specific 2,4-dinitrothiazole derivative being analyzed.

Table 1: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan ModeFull Scan

Data Presentation

Table 2: Hypothetical GC-MS Data for 2,4-Dinitrothiazole

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
2,4-DinitrothiazoleUser Determined189143, 113, 85, 69

Predicted Mass Spectral Fragmentation

The fragmentation of 2,4-dinitrothiazole in an EI-MS is predicted to proceed through several key pathways, primarily involving the loss of nitro groups and cleavage of the thiazole ring. The thiazole ring is generally less stable than a pyrimidine ring under electron impact.[1][2]

Key Predicted Fragmentation Steps:

  • Loss of a Nitro Group (NO₂): The initial fragmentation is likely the loss of a nitro group, resulting in a fragment ion at m/z 143.

  • Loss of a Second Nitro Group or Nitric Oxide (NO): Subsequent fragmentation could involve the loss of the second nitro group or a molecule of nitric oxide.

  • Ring Cleavage: The thiazole ring can undergo cleavage, leading to smaller fragment ions. The presence of sulfur can lead to characteristic fragments. For example, the thiazole ring opening could be followed by the release of acetylene.[3]

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a predicted fragmentation pathway for 2,4-dinitrothiazole.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Concentration under N2 Extraction->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Quantification Quantification DataAcquisition->Quantification

Caption: General experimental workflow for the GC-MS analysis of 2,4-dinitrothiazole derivatives.

Fragmentation_Pathway mol 2,4-Dinitrothiazole (m/z 189) frag1 [M - NO2]+ (m/z 143) mol->frag1 - NO2 frag2 [M - 2NO2]+ (m/z 97) frag1->frag2 - NO2 frag3 [C2HNS]+ (m/z 85) frag1->frag3 - HCN frag4 [C3H2N]+ (m/z 69) frag2->frag4 - S

Caption: Predicted electron ionization fragmentation pathway of 2,4-dinitrothiazole.

References

Application

Application of 2,4-dinitrothiazole in the development of novel pharmaceuticals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of novel therapeutic ag...

Author: BenchChem Technical Support Team. Date: November 2025

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of novel therapeutic agents. While the specific compound 2,4-dinitrothiazole is not prominently featured in recent pharmaceutical research, its parent structure and its numerous derivatives are at the forefront of drug discovery efforts, demonstrating significant potential in treating a range of diseases from cancer and parasitic infections to metabolic disorders. This document provides an in-depth overview of the application of thiazole derivatives in pharmaceutical development, complete with experimental protocols and mechanistic insights.

Therapeutic Applications of Thiazole Derivatives

Thiazole-containing compounds have been successfully developed into clinically approved drugs and continue to be a major focus of preclinical research. Their broad spectrum of biological activities stems from their ability to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Thiazole derivatives have shown remarkable efficacy as anticancer agents, targeting various hallmarks of cancer. Several clinically used anticancer drugs, such as Dasatinib, Dabrafenib, and Tiazofurin, feature a thiazole moiety.[1][2] Research has demonstrated that synthetic thiazole derivatives can inhibit the proliferation and migration of cancer cells, such as the MDA-MB-231 breast cancer cell line.[1]

One key mechanism of action for some thiazole-based anticancer agents is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.[3][4] For instance, a novel pyrano[2,3-d]thiazole derivative has been shown to exhibit strong cytotoxic effects against HepG-2 and MCF-7 cancer cell lines.[3][4] Furthermore, certain thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids have been identified as inhibitors of human topoisomerases I and II.[2] Other thiazole derivatives act as dual inhibitors of PI3K and mTOR, two key proteins in a signaling pathway that is often dysregulated in cancer.[5]

Antiparasitic Activity

The thiazole scaffold is also a promising starting point for the development of new antiparasitic drugs. Nitazoxanide, a thiazole-based drug, is a broad-spectrum antiparasitic agent effective against various anaerobic parasites and bacteria.[6] Its mechanism of action involves the noncompetitive inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism.[6]

Furthermore, derivatives of 2-aminobenzothiazole have been investigated as inhibitors of pteridine reductase-1 (PTR1), an enzyme crucial for the survival of trypanosomatidic parasites like Trypanosoma brucei and Leishmania major.[7] By inhibiting PTR1, these compounds disrupt the parasite's folate metabolism. Cysteine proteases, which are vital for the lifecycle of many protozoan parasites, are another important target.[8][9] Specific thiazole-containing compounds have been shown to inhibit these enzymes, offering a promising avenue for the treatment of diseases like cryptosporidiosis.[8]

Other Therapeutic Areas

The versatility of the thiazole ring extends to other therapeutic areas as well. Thiazolidine-2,4-dione derivatives, for example, are well-known for their antidiabetic properties, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[10][11] Additionally, various thiazole derivatives have been synthesized and evaluated for their potential as antimicrobial, antihypertensive, and anticonvulsant agents.[12]

Quantitative Data Summary

The following table summarizes the reported biological activities of various thiazole derivatives.

Compound ClassTarget/AssayCell Line/OrganismActivity (IC50/EC50/MIC)Reference
2-amino-N-benzylbenzo[d]thiazole-6-carboxamide (4c)AntiparasiticTrypanosoma bruceiEC50 = 7.0 µM[7]
Thiazolidine-2,4-dione derivative (3a)AnticancerHeLaIC50 = 55 µM[13]
Thiazolidine-2,4-dione derivative (3a)AnticancerHT29IC50 = 40 µM[13]
Thiazolidine-2,4-dione derivative (3a)AnticancerA549IC50 = 38 µM[13]
Thiazolidine-2,4-dione derivative (3a)AnticancerMCF-7IC50 = 50 µM[13]
Thiazole derivative (3b)PI3Kα Inhibition-Similar to alpelisib[5]
Thiazole derivative (3e)mTOR Inhibition-Weaker than dactolisib[5]
Benzimidazole inhibitor (Compound 1)AntiparasiticToxoplasma gondii (Type 1)MIC50 = 2.5 µM[14]
Benzimidazole inhibitor (Compound 2)AntiparasiticToxoplasma gondii (Type 1)MIC50 = 4 µM[14]

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., HepG-2, MCF-7)[4]

  • Normal human cell line (e.g., WI-38)[4]

  • Roswell Park Memorial Institute (RPMI)-1640 medium

  • Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Enzyme Inhibition Assay (e.g., PFOR Inhibition)

This protocol is used to determine the inhibitory effect of a compound on a specific enzyme.[6]

Materials:

  • Purified enzyme (e.g., PFOR)

  • Substrate (e.g., pyruvate)

  • Cofactors (e.g., coenzyme A, TPP)

  • Electron acceptor (e.g., methyl viologen)

  • Test compound

  • Buffer solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, enzyme, cofactors, and electron acceptor.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the substrate.

  • Monitor the change in absorbance over time at a specific wavelength corresponding to the reduction of the electron acceptor.

  • Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathway: PI3K/mTOR Inhibition by Thiazole Derivatives

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation inhibition leads to Thiazole Thiazole Derivatives Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway and its inhibition by thiazole derivatives.

Experimental Workflow: In Vitro Anticancer Drug Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Thiazole Derivatives CellCulture Cancer Cell Culture Synthesis->CellCulture MTT MTT Assay (Cytotoxicity) CellCulture->MTT IC50 IC50 Determination MTT->IC50 EnzymeAssay Enzyme Inhibition Assays IC50->EnzymeAssay Active Compounds PathwayAnalysis Signaling Pathway Analysis IC50->PathwayAnalysis Active Compounds

Caption: General workflow for the in vitro screening of anticancer thiazole derivatives.

Logical Relationship: Targeting Parasitic Cysteine Proteases

parasite_protease_inhibition Thiazole Thiazole-based Inhibitor Protease Parasitic Cysteine Protease Thiazole->Protease inhibits Lifecycle Parasite Lifecycle Progression Protease->Lifecycle is essential for Disease Parasitic Disease Lifecycle->Disease leads to

References

Method

Application Notes and Protocols for Determining the In Vitro Biological Efficacy of 2,4-Dinitrothiazole

Introduction These application notes provide a comprehensive framework for evaluating the in vitro biological efficacy of 2,4-dinitrothiazole, a molecule combining the structural features of a thiazole ring and a dinitro...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive framework for evaluating the in vitro biological efficacy of 2,4-dinitrothiazole, a molecule combining the structural features of a thiazole ring and a dinitrophenyl group. Thiazole derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[1][2][3] Similarly, nitroaromatic compounds have been investigated for their potential as anticancer agents due to their cytotoxic and genotoxic properties, as well as their capacity for enzyme inhibition.[4][5][6] This document outlines a panel of in vitro assays to characterize the potential antimicrobial and cytotoxic activities of 2,4-dinitrothiazole.

Antimicrobial Efficacy Assessment

A primary area of investigation for thiazole derivatives is their antimicrobial activity against a range of pathogenic bacteria and fungi.[2][7] The following protocols are designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of 2,4-dinitrothiazole.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of 2,4-dinitrothiazole Stock Solution: Prepare a 1 mg/mL stock solution of 2,4-dinitrothiazole in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO). Ensure the final solvent concentration in the assay does not exceed 1% to avoid toxicity to the microorganisms.

  • Microorganism Preparation: Inoculate the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans, Aspergillus niger (fungi)) in their respective optimal growth media and incubate until they reach the logarithmic growth phase. Adjust the microbial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup:

    • Dispense 100 µL of the appropriate sterile broth medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2,4-dinitrothiazole stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well.

    • Add 100 µL of the prepared microbial suspension to each well.

    • Include a positive control (microorganisms in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of 2,4-dinitrothiazole at which no visible growth of the microorganism is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Sub-culturing from MIC Assay: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-plate the aliquots onto fresh agar plates corresponding to the growth medium used in the MIC assay.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • Data Analysis: The MBC/MFC is the lowest concentration of 2,4-dinitrothiazole that results in no microbial growth on the agar plates.

Data Presentation

Summarize the quantitative data from the antimicrobial assays in the following table:

MicroorganismGram Stain/TypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Candida albicansFungi
Aspergillus nigerFungi

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination A Prepare 2,4-dinitrothiazole Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum D Inoculate with Microorganisms B->D C->D E Incubate D->E F Read MIC E->F G Sub-culture from Clear Wells F->G H Incubate Agar Plates G->H I Read MBC/MFC H->I

Workflow for antimicrobial susceptibility testing.

Cytotoxicity Assessment

Nitroaromatic compounds have been noted for their cytotoxic effects, which can be harnessed for anticancer therapy.[4] The following protocols are designed to evaluate the cytotoxic potential of 2,4-dinitrothiazole against cancerous and non-cancerous cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2,4-dinitrothiazole in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of cell membrane integrity.[8]

  • Cell Treatment: Follow the same cell seeding and compound treatment protocol as the MTT assay.

  • Collection of Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

  • Incubation and Measurement: Incubate the mixture for the recommended time and then measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released, relative to a positive control (cells lysed to release maximum LDH).

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in the following table:

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)
MCF-7Breast CancerMTT24
48
72
A549Lung CancerMTT24
48
72
HEK293Non-cancerousMTT24
48
72
MCF-7Breast CancerLDH48
A549Lung CancerLDH48
HEK293Non-cancerousLDH48

Experimental Workflow: Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment and Incubation cluster_assay Assay cluster_analysis Data Analysis A Culture and Seed Cells C Treat Cells with Compound A->C B Prepare 2,4-dinitrothiazole Dilutions B->C D Incubate for 24, 48, or 72h C->D E Perform MTT or LDH Assay D->E F Measure Absorbance E->F G Calculate Cell Viability/ Cytotoxicity F->G H Determine IC50 G->H

Workflow for in vitro cytotoxicity testing.

Enzyme Inhibition Assays

Thiazole derivatives and nitro compounds can act as enzyme inhibitors.[5][9] Depending on the hypothesized mechanism of action of 2,4-dinitrothiazole, specific enzyme inhibition assays can be performed. For instance, if antimicrobial activity is observed, assays targeting bacterial enzymes like DNA gyrase and topoisomerase IV would be relevant.

DNA Gyrase and Topoisomerase IV Inhibition Assay

These enzymes are crucial for bacterial DNA replication and are common targets for antibiotics.

  • Enzyme and Substrate Preparation: Use commercially available purified DNA gyrase or topoisomerase IV and their respective DNA substrates.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, ATP, and the appropriate buffer.

  • Compound Addition: Add varying concentrations of 2,4-dinitrothiazole to the reaction mixture. Include a positive control (a known inhibitor like ciprofloxacin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C) for a specified period.

  • Analysis: The inhibition of enzyme activity can be measured using various methods, such as gel electrophoresis to observe changes in DNA topology or fluorescence-based assays that measure the change in DNA conformation.

  • Data Analysis: Determine the IC50 value of 2,4-dinitrothiazole for each enzyme.

Data Presentation

Summarize the quantitative data from the enzyme inhibition assays in the following table:

EnzymeSourceIC50 (µM)
DNA GyraseE. coli
Topoisomerase IVE. coli
Potential Signaling Pathway Involvement

Should 2,4-dinitrothiazole exhibit significant cytotoxicity, further investigation into the underlying signaling pathways would be warranted. A plausible mechanism for nitroaromatic compounds involves the induction of oxidative stress, leading to DNA damage and subsequent activation of apoptotic pathways.

Signaling_Pathway cluster_stress Cellular Stress cluster_damage Cellular Damage cluster_response Cellular Response A 2,4-Dinitrothiazole B Reactive Oxygen Species (ROS) Production A->B C Oxidative Stress B->C D DNA Damage C->D E Activation of Apoptosis Pathway D->E F Cell Death E->F

Hypothesized signaling pathway for cytotoxicity.

Conclusion

The protocols and application notes provided here offer a structured approach to characterizing the in vitro biological efficacy of 2,4-dinitrothiazole. By systematically evaluating its antimicrobial and cytotoxic properties, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these assays will be crucial for guiding further preclinical development of this compound.

References

Application

Application Notes and Protocols: 2-Amino-5-nitrothiazole as a Key Intermediate in Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of 2-amino-5-nitrothiazole as a pivotal intermediate in the synt...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-amino-5-nitrothiazole as a pivotal intermediate in the synthesis of azo dyes, particularly disperse dyes for synthetic fibers. This document outlines the synthesis of the intermediate, its conversion to a diazonium salt, and subsequent coupling reactions to form vibrant and functional dyes.

Introduction

2-Amino-5-nitrothiazole is a heterocyclic amine that serves as a valuable diazo component in the synthesis of a wide range of azo dyes. The presence of the nitro group, a strong electron-withdrawing group, on the thiazole ring significantly enhances the electrophilicity of the resulting diazonium salt. This property leads to the formation of dyes with deep and intense colors, ranging from red and violet to blue, which are particularly suitable for dyeing hydrophobic fibers like polyester and cellulose acetate. These dyes often exhibit good fastness properties, making them commercially significant.

Synthesis Pathway Overview

The general synthetic route involves a two-step process. First, the primary aromatic amine, 2-amino-5-nitrothiazole, is converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures in the presence of a strong acid and a source of nitrous acid. The resulting diazonium salt is highly reactive and is immediately used in the second step, which is the azo coupling reaction. In this step, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a substituted aniline or naphthol derivative, to form the final azo dye.

Azo Dye Synthesis Pathway 2-Amino-5-nitrothiazole 2-Amino-5-nitrothiazole Diazonium Salt Diazonium Salt 2-Amino-5-nitrothiazole->Diazonium Salt Diazotization (NaNO2, H2SO4, 0-5 °C) Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: General synthesis pathway for azo dyes from 2-amino-5-nitrothiazole.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrothiazole

This protocol describes a common method for the synthesis of 2-amino-5-nitrothiazole starting from 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Absolute Ethanol

  • Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a flask equipped with a stirrer and thermometer, dissolve 2-aminothiazole in concentrated sulfuric acid while maintaining the temperature below 20°C by cooling in an ice bath.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a separate vessel, cooled to 0-5°C.

  • Slowly add the 2-aminothiazole solution to the nitrating mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 2-3 hours.

  • To decompose excess nitric acid, slowly add absolute ethanol while keeping the temperature below 20°C.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a sodium carbonate solution until a precipitate forms.

  • Filter the precipitated 2-amino-5-nitrothiazole, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Diazotization of 2-Amino-5-nitrothiazole

This protocol details the conversion of 2-amino-5-nitrothiazole to its diazonium salt.

Materials:

  • 2-Amino-5-nitrothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) or Nitrosylsulfuric Acid

  • Ice

Procedure:

  • Prepare nitrosylsulfuric acid by carefully adding sodium nitrite to concentrated sulfuric acid at a temperature maintained below 10°C.

  • Cool the nitrosylsulfuric acid mixture to 0-5°C in an ice-salt bath.

  • Gradually add powdered 2-amino-5-nitrothiazole to the cold nitrosylsulfuric acid with constant stirring. Ensure the temperature is maintained between 0-5°C.

  • Stir the mixture for an additional 1-2 hours at 0-5°C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the coupling reaction.

Protocol 3: Azo Coupling Reaction

This protocol provides a general procedure for the coupling of the 2-amino-5-nitrothiazole diazonium salt with a suitable coupling component, exemplified by N,N-di(β-hydroxyethyl)aniline.

Materials:

  • Diazonium salt solution from Protocol 2

  • N,N-di(β-hydroxyethyl)aniline (or other suitable coupling component)

  • Acetic Acid

  • Ice

  • Sodium Hydroxide (NaOH) or Sodium Acetate solution

Procedure:

  • Dissolve the coupling component, N,N-di(β-hydroxyethyl)aniline, in a suitable solvent such as acetic acid.

  • Cool the solution of the coupling component to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 2) to the solution of the coupling component with vigorous stirring. Maintain the temperature at 0-5°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-4 hours. The formation of the dye is often indicated by a significant color change.

  • Adjust the pH of the mixture to 4-5 by adding a sodium hydroxide or sodium acetate solution to facilitate the precipitation of the dye.

  • Filter the precipitated azo dye, wash it with cold water until the washings are neutral, and then dry the product.

Experimental Workflow cluster_synthesis Synthesis of 2-Amino-5-nitrothiazole cluster_diazotization Diazotization cluster_coupling Azo Coupling S1 Dissolve 2-aminothiazole in H2SO4 S2 Prepare Nitrating Mixture S1->S2 S3 Nitration at 0-10 °C S2->S3 S4 Quench and Precipitate S3->S4 S5 Filter, Wash, and Dry S4->S5 D2 Add 2-Amino-5-nitrothiazole at 0-5 °C S5->D2 Intermediate D1 Prepare Nitrosylsulfuric Acid D1->D2 D3 Stir for 1-2 hours D2->D3 C2 Add Diazonium Salt at 0-5 °C D3->C2 Diazonium Salt Solution C1 Dissolve Coupling Component C1->C2 C3 Stir for 2-4 hours C2->C3 C4 Adjust pH and Precipitate C3->C4 C5 Filter, Wash, and Dry Dye C4->C5

Caption: A typical experimental workflow for the synthesis of azo dyes.

Quantitative Data

The following tables summarize typical quantitative data for azo dyes synthesized from 2-amino-5-nitrothiazole. The exact values can vary depending on the specific coupling component and reaction conditions.

Table 1: Reaction Yields and Physical Properties

Coupling ComponentDye ColorYield (%)Melting Point (°C)
N,N-di(β-hydroxyethyl)anilineReddish-Blue85-95165-168
N-ethyl-N-(β-hydroxyethyl)anilineViolet80-90150-153
N,N-diethyl-m-toluidineBluish-Violet82-92138-141
N-ethyl-N-cyanoethylanilineReddish-Violet88-96178-181

Table 2: Spectroscopic Data

Dye (Coupling Component)λmax (nm) in AcetoneKey IR Absorptions (cm⁻¹)
N,N-di(β-hydroxyethyl)aniline550-580~3400 (O-H), ~1580 (N=N), ~1520 & ~1340 (NO₂)
N-ethyl-N-(β-hydroxyethyl)aniline540-570~3450 (O-H), ~1585 (N=N), ~1525 & ~1345 (NO₂)
N,N-diethyl-m-toluidine560-590~2970 (C-H), ~1590 (N=N), ~1515 & ~1340 (NO₂)
N-ethyl-N-cyanoethylaniline530-560~2220 (C≡N), ~1580 (N=N), ~1520 & ~1340 (NO₂)

Table 3: Fastness Properties of Dyes on Polyester Fabric

Dye (Coupling Component)Light Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Sublimation Fastness (Scale 1-5)
N,N-di(β-hydroxyethyl)aniline5-64-54
N-ethyl-N-(β-hydroxyethyl)aniline544
N,N-diethyl-m-toluidine64-54-5
N-ethyl-N-cyanoethylaniline5-655

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, gloves, lab coat) must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Diazonium salts can be explosive when isolated and dry. They should be prepared and used in solution without isolation.

  • Azo compounds may be toxic and should be handled with care.

Conclusion

2-Amino-5-nitrothiazole is a versatile and important intermediate for the synthesis of high-performance azo disperse dyes. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the synthesis and application of this class of dyes. The robust color and good fastness properties of the resulting dyes make them attractive for various industrial applications, particularly in the textile industry.

Application

2,4-Dinitrothiazole: A Potential Scaffold for Medicinal Chemistry - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of nitro groups to the thiazole moiety can significantly modulate its electronic properties and biological activity, making nitrothiazoles an interesting area for drug discovery. This document provides an overview of the potential of the 2,4-dinitrothiazole scaffold in medicinal chemistry.

It is important to note that while the broader class of nitrothiazoles has been investigated, specific research on the 2,4-dinitrothiazole scaffold is limited in publicly available literature. Therefore, this document will focus on the closely related and better-studied isomers, such as 2-amino-5-nitrothiazole and derivatives of 2-amino-4-(nitrophenyl)thiazole , as valuable starting points for exploring the potential of dinitrated thiazole compounds. The synthetic protocols and biological evaluation methods described herein can be adapted for the investigation of the 2,4-dinitrothiazole scaffold.

I. Synthetic Protocols for Nitrothiazole Derivatives

The synthesis of nitrothiazole derivatives often involves the Hantzsch thiazole synthesis, followed by nitration or the use of nitro-substituted starting materials.

Protocol 1: Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole

This protocol describes the synthesis of a key intermediate for various medicinal chemistry applications.

Materials:

  • 4-Nitroacetophenone

  • Thiosemicarbazide

  • Iodine

  • Ethanol

  • Sodium thiosulfate solution (10%)

  • Ammonia solution

Procedure:

  • A mixture of 4-nitroacetophenone (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL) is prepared.

  • Iodine (1 mmol) is added portion-wise to the mixture with constant stirring.

  • The reaction mixture is refluxed for 4-5 hours.

  • After cooling, the mixture is poured into ice-cold water.

  • The solid product is filtered, washed with a 10% sodium thiosulfate solution to remove excess iodine, and then with water.

  • The crude product is neutralized with an ammonia solution to obtain the free base.

  • The final product is recrystallized from ethanol to yield pure 2-amino-4-(4-nitrophenyl)thiazole.

Protocol 2: Synthesis of N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide Derivatives[1]

This protocol outlines the acylation of the 2-amino group, a common strategy to generate diverse derivatives.

Materials:

  • 2-Amino-4-(4-nitrophenyl)thiazole

  • Acetyl chloride (or other acylating agents)

  • Pyridine (as a catalyst and solvent)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-amino-4-(4-nitrophenyl)thiazole (1 mmol) in dry DCM.

  • Add pyridine (1.2 mmol) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Biological Activities and Quantitative Data

Nitrothiazole derivatives have shown promising activity against a range of microbial pathogens and cancer cell lines.

Antimicrobial and Antifungal Activity

The nitro group is a well-known pharmacophore in antimicrobial agents. Several studies have demonstrated the efficacy of nitrothiazole derivatives against various bacteria and fungi.

Table 1: In Vitro Antimicrobial Activity of Nitrothiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-Amino-4-(4-nitrophenyl)thiazole derivative (8f)Staphylococcus aureusModerate Activity[1]
Bacillus subtilisModerate Activity[1]
Candida albicansSlight Activity[1]
2-Hydrazinyl-4-phenyl-1,3-thiazole derivativesCandida albicans3.9[2]
Candida glabrata3.9[2]
Candida parapsilosis3.9[2]

Note: "Moderate" and "Slight" activities are as reported in the source and may not have specific quantitative values.

Anticancer Activity

The 2-aminothiazole scaffold is a component of several approved anticancer drugs, and the addition of a nitro group can enhance this activity.

Table 2: In Vitro Anticancer Activity of 2,4-Disubstituted Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
PVS 03MDAMB-231 (Breast Cancer)-[3]
Compound 28A549 (Lung Cancer)8.64[4]
HeLa (Cervical Cancer)6.05[4]
HT29 (Colon Cancer)0.63[4]
Karpas299 (Lymphoma)13.87[4]
Compound 46bA549 (Lung Cancer)0.16[4]
HepG2 (Liver Cancer)0.13[4]

Note: A specific IC50 value for PVS 03 was not provided in the abstract, but it was noted to have the best anticancer activity compared to dasatinib in the study.[3]

III. Experimental Protocols for Biological Evaluation

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method[2]

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for reading absorbance)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 4: In Vitro Cytotoxicity Assay - MTT Assay[3]

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

IV. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a hypothetical mechanism of action for a 2,4-dinitrothiazole anticancer agent and a general workflow for its evaluation.

anticancer_pathway DNT 2,4-Dinitrothiazole Derivative Cell Cancer Cell DNT->Cell Enters Kinase Protein Kinase (e.g., EGFR, ALK) DNT->Kinase Inhibits Apoptosis Apoptosis DNT->Apoptosis Induces Cell->Kinase Proliferation Cell Proliferation Inhibition Kinase->Proliferation Blocks Signal experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of 2,4-Dinitrothiazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Screening (MIC Assay) Purification->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Data Data Analysis (IC50/MIC Determination) Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dinitrothiazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-dinitrothiazole synt...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-dinitrothiazole synthesis. The following information is based on established principles of heterocyclic chemistry and nitration reactions, as a standardized, high-yield synthesis of 2,4-dinitrothiazole is not widely documented. The proposed pathway involves a two-step nitration of a thiazole precursor.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2,4-dinitrothiazole.

Issue 1: Low or No Yield of Mononitrated Thiazole (Step 1)

Potential Cause Recommended Solution
Insufficiently strong nitrating agent. For the initial nitration of a thiazole precursor, a mixture of concentrated nitric acid and sulfuric acid is often required.[1] If this fails, consider using a stronger nitrating agent such as fuming nitric acid in sulfuric acid or a mixture of nitric acid and acetic anhydride.[2]
Reaction temperature is too low. While initial cooling is necessary to control the exothermic reaction, the temperature may need to be raised to facilitate nitration. Monitor the reaction by TLC and consider gradually increasing the temperature.
Protonation of the thiazole ring. The basic nitrogen in the thiazole ring can be protonated by strong acids, deactivating the ring towards electrophilic substitution. Using a less acidic nitrating system, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride, may be beneficial.
Degradation of the starting material. Thiazole and its derivatives can be sensitive to strong oxidizing conditions. Ensure the dropwise addition of the nitrating agent at a low temperature to minimize degradation.

Issue 2: Formation of Multiple Isomers during Mononitration

Potential Cause Recommended Solution
Lack of regioselectivity in the nitration of unsubstituted thiazole. The nitration of unsubstituted thiazole can lead to a mixture of 2-, 4-, and 5-nitrothiazoles. To improve selectivity, consider starting with a substituted thiazole where a directing group favors nitration at the desired position. For example, using 2-acetamidothiazole can direct nitration to the 5-position.[2] Subsequent removal of the directing group would be necessary.
Reaction conditions favoring multiple products. Carefully control the reaction temperature and the stoichiometry of the nitrating agent. Lower temperatures generally favor the formation of the kinetic product.
Difficulty in separating isomers. Utilize column chromatography with a suitable solvent system to separate the desired isomer. Characterization by NMR and mass spectrometry is crucial to confirm the structure of the isolated product.

Issue 3: Low or No Yield of 2,4-Dinitrothiazole (Step 2)

Potential Cause Recommended Solution
Deactivation of the ring by the first nitro group. The presence of one nitro group strongly deactivates the thiazole ring, making the second nitration significantly more difficult. Harsher reaction conditions, such as fuming nitric acid and oleum, may be necessary.[1]
Incorrect mononitro precursor. Ensure that the starting material for the second nitration is the correct mononitrated isomer (either 2-nitrothiazole or 4-nitrothiazole). Dinitration to the 2,4-positions from 5-nitrothiazole is unlikely.
Extreme reaction conditions leading to decomposition. While stronger nitrating agents are needed, excessive temperatures can lead to the decomposition of the dinitrated product. Careful optimization of the reaction temperature and time is critical.
Product loss during workup. 2,4-Dinitrothiazole is expected to be a highly polar and potentially water-soluble compound. Extraction with an appropriate organic solvent and careful handling during purification are necessary to avoid product loss.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for 2,4-dinitrothiazole?

A plausible, though not widely reported, synthetic route is a two-step process:

  • Mononitration: Nitration of a suitable thiazole precursor to obtain either 2-nitrothiazole or 4-nitrothiazole.

  • Dinitration: A second, more forceful nitration of the mononitrated intermediate to introduce a second nitro group at the desired position.

Q2: What are the typical nitrating agents used for thiazoles?

Common nitrating agents for thiazoles and other heterocycles include:

  • A mixture of concentrated nitric acid and concentrated sulfuric acid.[1]

  • Fuming nitric acid with concentrated sulfuric acid or oleum for less reactive substrates.

  • A mixture of nitric acid and acetic anhydride, which generates acetyl nitrate.[2]

Q3: How can I monitor the progress of the nitration reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Use a polar solvent system (e.g., ethyl acetate/hexane) to separate the starting material, mononitrated products, and dinitrated product. The nitrated products will have lower Rf values than the starting material.

Q4: What are the safety precautions for nitration reactions?

Nitration reactions are highly exothermic and can be hazardous if not controlled properly.

  • Always perform the reaction in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Add the nitrating agent slowly and in a dropwise manner, while carefully monitoring the internal temperature of the reaction mixture.

  • Have an ice bath readily available to cool the reaction if it becomes too vigorous.

  • Be aware that mixing nitric acid with organic compounds can create explosive mixtures.

Q5: How can I purify the final 2,4-dinitrothiazole product?

Purification can be challenging due to the expected high polarity of the product.

  • Extraction: After quenching the reaction with ice, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Use silica gel column chromatography with a polar eluent system to separate the desired product from byproducts and unreacted starting materials.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective final purification step.

Experimental Protocols

Protocol 1: Proposed Synthesis of 4-Nitrothiazole (Step 1)

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 2.0 g of thiazole to the cold sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the thiazole solution, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-nitrothiazole.

Protocol 2: Proposed Synthesis of 2,4-Dinitrothiazole (Step 2)

  • In a round-bottom flask, cool 8 mL of fuming sulfuric acid (oleum) to 0°C.

  • Slowly add 1.0 g of the purified 4-nitrothiazole from Step 1 to the cold oleum.

  • Slowly and dropwise, add 2.0 mL of fuming nitric acid, keeping the internal temperature below 10°C.

  • After the addition, slowly warm the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it carefully onto a large amount of crushed ice.

  • Neutralize the resulting solution with a cold, concentrated sodium hydroxide solution.

  • Extract the product with multiple portions of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to obtain 2,4-dinitrothiazole.

Visualizations

Synthesis_Pathway Thiazole Thiazole Mononitrothiazole 2-Nitrothiazole / 4-Nitrothiazole Thiazole->Mononitrothiazole Step 1: Mononitration Nitrating_Agent1 HNO₃ / H₂SO₄ Dinitrothiazole 2,4-Dinitrothiazole Mononitrothiazole->Dinitrothiazole Step 2: Dinitration Nitrating_Agent2 Fuming HNO₃ / Oleum

Caption: Proposed two-step synthesis pathway for 2,4-dinitrothiazole.

Troubleshooting_Yield Start Low Yield of 2,4-Dinitrothiazole Check_Step1 Check Yield of Mononitro Intermediate Start->Check_Step1 Low_Yield1 Low Yield in Step 1 Check_Step1->Low_Yield1 Low Good_Yield1 Good Yield in Step 1 Check_Step1->Good_Yield1 Acceptable Troubleshoot1 Troubleshoot Step 1: - Stronger Nitrating Agent - Higher Temperature - Check for Degradation Low_Yield1->Troubleshoot1 Troubleshoot2 Troubleshoot Step 2: - Harsher Nitrating Conditions - Optimize Temperature - Check Workup Procedure Good_Yield1->Troubleshoot2

Caption: Troubleshooting workflow for low yield in 2,4-dinitrothiazole synthesis.

References

Optimization

Side-product formation in the nitration of 2-aminothiazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the nitration of 2-aminothiazole.

Troubleshooting Guides

Issue 1: Low Yield of 2-Amino-5-nitrothiazole

Symptoms:

  • The final product weight is significantly lower than the theoretical yield.

  • TLC analysis shows a complex mixture of products with a faint spot for the desired product.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction - Extend Reaction Time: Ensure the reaction is stirred for a sufficient duration at the specified temperature. For instance, some protocols suggest stirring for two hours at 0-5°C.[1] - Monitor Temperature: Maintain the reaction temperature within the optimal range (e.g., 0-10°C) as higher temperatures can lead to decomposition.[2][3]
Side-Product Formation - Control Nitrating Agent Stoichiometry: Using an excess of nitric acid can lead to the formation of dinitrated products like 2-nitramino-5-nitrothiazole.[4][5] Use one equivalent of nitric acid for mononitration.[4] - Water Content: The presence of water in the reaction mixture can influence the formation of side products like 2-nitriminothiazoline.[4] Ensure the use of concentrated acids as specified.
Product Decomposition During Work-up - Avoid Pouring onto Ice Directly: Some procedures indicate that pouring the reaction mixture directly onto ice can cause partial decomposition of the product.[1] An alternative is the careful addition of absolute ethanol to decompose excess nitric acid before pouring onto ice.[1] - Controlled Neutralization: During neutralization with a base (e.g., ammonium hydroxide), maintain a low temperature and control the pH to prevent degradation of the product.
Loss During Purification - Recrystallization Solvent: Choose an appropriate solvent for recrystallization to minimize product loss. Ethanol is commonly used.[5] - Filtration Technique: Ensure efficient filtration and washing of the product to avoid losses.
Issue 2: Formation of an Explosive or Unstable Side-Product

Symptoms:

  • Observation of an unexpected precipitate that may be unstable.

  • The reaction becomes violently exothermic or shows signs of a runaway reaction.[2][3][6]

Possible Causes and Solutions:

CauseSolution
Formation of 2-Nitramino-5-nitrothiazole This dinitrated compound is known to be explosive.[7] Its formation is favored by an excess of nitric acid and longer reaction times.[1][4] - Strict Stoichiometric Control: Use only one equivalent of nitric acid for the mononitration.[4] - Low Temperature: Maintain a low reaction temperature (0-5°C) to minimize its formation.[1]
Formation of 2-Nitraminothiazole This intermediate can be unstable and rearrange exothermically to the desired product.[6][7] - Controlled Rearrangement: If this intermediate is formed, the subsequent rearrangement to 2-amino-5-nitrothiazole should be done under carefully controlled temperature conditions.[6]
Runaway Exothermic Reaction Direct nitration of 2-aminothiazole is potentially hazardous.[2][8] - Alternative Synthesis Route: Consider a safer, alternative process that avoids the direct nitration of 2-aminothiazole, such as the halogenation of a N,N-dialkyl-2-nitroetheneamine followed by reaction with thiourea.[6][9] - Use of 2-Aminothiazole Bisulfite: Introducing 2-aminothiazole as its bisulfite salt into sulfuric acid before nitration can be a safer method.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common side-products in the nitration of 2-aminothiazole?

A1: The most common side-products are:

  • 2-Nitramino-5-nitrothiazole: A dinitrated product formed when an excess of nitric acid is used or with prolonged reaction times.[1][4] This compound is potentially explosive.[7]

  • 2-Nitriminothiazoline or 2-Nitraminothiazole: An intermediate that can be isolated when the reaction system contains 10-30% water.[4] This intermediate can rearrange to the final product.[4][6]

Q2: Why is the nitration of 2-aminothiazole considered a hazardous reaction?

A2: The direct nitration of 2-aminothiazole can be hazardous due to the formation of unstable intermediates and side-products. The reaction can be strongly exothermic, and there is a risk of a runaway reaction or explosion, particularly on a commercial scale.[2][6] The intermediate 2-nitraminothiazole can rearrange exothermically, and the side-product 2-nitramino-5-nitrothiazole is known to be explosive.[6][7]

Q3: What is the role of sulfuric acid in the nitration reaction?

A3: Concentrated sulfuric acid serves two primary roles in the nitration of 2-aminothiazole. First, it acts as a solvent for the 2-aminothiazole. Second, it protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the thiazole ring.[10]

Q4: Can I nitrate 2-acetylaminothiazole instead of 2-aminothiazole?

A4: Yes, an alternative method involves the nitration of 2-acetylaminothiazole to form 2-acetamido-5-nitrothiazole, followed by hydrolysis to yield 2-amino-5-nitrothiazole.[1][3] This method can sometimes provide a cleaner product.[3]

Q5: How can I purify the crude 2-amino-5-nitrothiazole?

A5: The crude product can be purified by recrystallization. Common solvents used for recrystallization include ethanol[5] and glacial acetic acid.[1] Washing the filtered product with cold water and then a small amount of cold ethanol can also help remove impurities.[11]

Experimental Protocols

Protocol 1: Direct Nitration of 2-Aminothiazole

This protocol is based on a common laboratory procedure but should be performed with extreme caution due to the hazardous nature of the reaction.

  • Preparation of the Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.[11]

  • Dissolving 2-Aminothiazole: In a reaction flask, dissolve 2-aminothiazole in concentrated sulfuric acid, maintaining the temperature at 0-5°C with an ice bath.[1]

  • Nitration: Slowly add the cold nitrating mixture dropwise to the 2-aminothiazole solution. The temperature of the reaction mixture should be strictly maintained between 0-10°C throughout the addition.[2][3]

  • Reaction: Stir the reaction mixture at 0-5°C for approximately two hours.[1]

  • Work-up:

    • Method A (Decomposition of Excess Acid): Carefully add absolute ethanol to the reaction mixture to decompose any remaining nitric acid. Then, pour the mixture onto crushed ice.[1]

    • Method B (Direct Precipitation): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.[5]

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the solid with cold water to remove residual acid.[11]

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol.[5]

Protocol 2: Safer Alternative Synthesis (via Halogenation)

This process avoids the direct nitration of 2-aminothiazole.[6][9]

  • Halogenation: Halogenate (e.g., brominate) an N,N-dialkyl-2-nitroetheneamine in an appropriate solvent like ethanol or acetic acid at a low temperature (e.g., 0-10°C).[9]

  • Reaction with Thiourea: Add thiourea to the solution of the halogenated intermediate. The reaction mixture is typically stirred at room temperature.[9]

  • Hydrolysis: Treat the resulting intermediate with water or an aqueous base to yield 2-amino-5-nitrothiazole.[6][9]

  • Isolation and Purification: The product precipitates from the aqueous solution and can be collected by filtration, washed with water, and dried.[9]

Visualizations

Nitration_Pathway 2-Aminothiazole 2-Aminothiazole Reaction Reaction 2-Aminothiazole->Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction 2-Amino-5-nitrothiazole 2-Amino-5-nitrothiazole Reaction->2-Amino-5-nitrothiazole Desired Product 2-Nitramino-5-nitrothiazole 2-Nitramino-5-nitrothiazole (Dinitration Side-Product) Reaction->2-Nitramino-5-nitrothiazole Excess HNO3 2-Nitriminothiazoline 2-Nitriminothiazoline (Intermediate Side-Product) Reaction->2-Nitriminothiazoline Water Present

Caption: Reaction pathway for the nitration of 2-aminothiazole.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare Nitrating Mixture Prepare Nitrating Mixture Slow Addition at 0-10°C Slow Addition at 0-10°C Prepare Nitrating Mixture->Slow Addition at 0-10°C Dissolve 2-Aminothiazole Dissolve 2-Aminothiazole Dissolve 2-Aminothiazole->Slow Addition at 0-10°C Stir for 2 hours Stir for 2 hours Slow Addition at 0-10°C->Stir for 2 hours Quench on Ice Quench on Ice Stir for 2 hours->Quench on Ice Filter Product Filter Product Quench on Ice->Filter Product Wash with Water Wash with Water Filter Product->Wash with Water Recrystallize Recrystallize Wash with Water->Recrystallize

Caption: Experimental workflow for the direct nitration of 2-aminothiazole.

References

Troubleshooting

Technical Support Center: Purification of Crude 2,4-Dinitrothiazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,4-dinitrothiazole. The information provided is based on established purification princ...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,4-dinitrothiazole. The information provided is based on established purification principles for nitroaromatic compounds and data from structurally similar molecules, intended to serve as a starting point for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,4-dinitrothiazole?

A1: Common impurities in crude 2,4-dinitrothiazole may include unreacted starting materials, mononitrated intermediates (e.g., 2-nitrothiazole or 4-nitrothiazole), isomers (e.g., 2,5-dinitrothiazole), and by-products from side reactions during the nitration process. The exact impurity profile will depend on the synthetic route employed.

Q2: Which purification techniques are most effective for 2,4-dinitrothiazole?

A2: The most effective purification techniques for crystalline organic compounds like 2,4-dinitrothiazole are typically recrystallization and column chromatography. Recrystallization is a cost-effective method for removing bulk impurities, while column chromatography is excellent for separating compounds with similar polarities, such as isomers.

Q3: How do I choose a suitable solvent for the recrystallization of 2,4-dinitrothiazole?

A3: A good recrystallization solvent should dissolve the crude 2,4-dinitrothiazole at an elevated temperature but not at room temperature, while the impurities should either be completely soluble or insoluble at room temperature. Preliminary solubility tests with small amounts of your crude product in various solvents are recommended. Based on data for similar dinitro compounds, solvents like ethanol, acetone, ethyl acetate, and toluene could be good starting points.[1]

Q4: My recrystallization yield is very low. What could be the cause?

A4: Low yield during recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Premature crystallization: If the solution is not sufficiently heated to dissolve the compound completely, some of the product will be lost during the hot filtration step.

  • The chosen solvent is not ideal: The compound may have significant solubility in the solvent even at low temperatures.

Q5: After recrystallization, my product is still impure. What should I do?

A5: If recrystallization does not yield a product of sufficient purity, consider the following:

  • A second recrystallization: Sometimes, a single recrystallization is not enough to remove all impurities.

  • Using a different solvent system: The impurity may have similar solubility properties to your product in the chosen solvent.

  • Column chromatography: This technique offers a higher degree of separation and is effective for removing persistent impurities.

Q6: What are the key parameters to consider for column chromatography of 2,4-dinitrothiazole?

A6: For successful column chromatography, you need to optimize the following:

  • Stationary phase: Silica gel is a common choice for moderately polar compounds like dinitrotoluene derivatives.[2] Alumina can also be used.[3]

  • Mobile phase (eluent): A solvent system that provides good separation of your compound from its impurities on a Thin Layer Chromatography (TLC) plate should be used. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is often a good starting point.

  • Column loading: Do not overload the column, as this will lead to poor separation.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Oily Precipitate Forms The boiling point of the solvent is higher than the melting point of the solute. The solute is insoluble in the chosen solvent.Use a lower-boiling point solvent. Perform small-scale solubility tests before the bulk recrystallization.
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent used). The compound is very soluble in the chosen solvent at low temperatures.Boil off some of the solvent to concentrate the solution. Try a different solvent or a solvent mixture. Scratch the inside of the flask with a glass rod or add a seed crystal.
Colored Impurities Persist The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb your product). Consider column chromatography for removal of colored impurities.
Poor Crystal Quality (needles, flakes) Rapid cooling. High concentration of impurities.Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. If impurities are the issue, a prior purification step might be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation (overlapping bands) Inappropriate mobile phase. Column overloaded. Column packed improperly (cracks or channels).Optimize the eluent system using TLC. Use less sample material. Repack the column carefully, ensuring a uniform and compact bed.
Compound Stuck on the Column The mobile phase is not polar enough. The compound is interacting too strongly with the stationary phase.Gradually increase the polarity of the mobile phase. Consider using a more polar solvent system or a different stationary phase (e.g., alumina instead of silica gel).
Cracked or Dry Column Bed The solvent level dropped below the top of the stationary phase.Never let the column run dry. Always keep the solvent level above the top of the silica or alumina.
Tailing of Spots on TLC/Bands on Column The sample is too concentrated. The compound is acidic or basic and interacting with the stationary phase.Dilute the sample before loading. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Dinitro-Aromatic Compounds

Disclaimer: The following data is for compounds structurally related to 2,4-dinitrothiazole and should be used as a guide for initial solvent screening.

CompoundSolventTemperature (K)Solubility (Mole Fraction)Reference
2,4-DinitroanilineAcetone278.15 - 318.15Highest solubility[1]
2,4-DinitroanilineEthyl Acetate278.15 - 318.15High solubility[1]
2,4-DinitroanilineEthanol278.15 - 318.15Moderate solubility[1]
2,4-DinitroanilineToluene278.15 - 318.15Lowest solubility[1]
2,4-DinitroanisoleEthyl Acetate3180.0295 mol/kg (low)[4]

Note: The solubility of these compounds generally increases with temperature.[1][4]

Experimental Protocols

Protocol 1: Recrystallization of Crude 2,4-Dinitrothiazole
  • Solvent Selection: Based on preliminary tests (or the guide in Table 1), choose a suitable solvent.

  • Dissolution: Place the crude 2,4-dinitrothiazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If it doesn't dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove the solvent.

Protocol 2: Column Chromatography of Crude 2,4-Dinitrothiazole
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that gives good separation of the desired product from impurities (Rf value of the product should be around 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude 2,4-dinitrothiazole in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified 2,4-dinitrothiazole.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude 2,4-Dinitrothiazole solvent Add Minimal Hot Solvent crude_product->solvent dissolved Dissolved Product in Hot Solvent solvent->dissolved hot_filtration Hot Filtration dissolved->hot_filtration impurities Insoluble Impurities Removed hot_filtration->impurities cooling Slow Cooling hot_filtration->cooling crystals Formation of Pure Crystals cooling->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying purified_product Pure 2,4-Dinitrothiazole drying->purified_product

Caption: Workflow for the purification of 2,4-dinitrothiazole by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation cluster_waste Waste tlc TLC Analysis for Eluent Selection packing Pack Column with Silica Gel tlc->packing loading Load Crude Product packing->loading elution Elute with Mobile Phase loading->elution collection Collect Fractions elution->collection fraction_tlc Analyze Fractions by TLC collection->fraction_tlc pooling Combine Pure Fractions fraction_tlc->pooling impure_fractions Impure Fractions fraction_tlc->impure_fractions evaporation Evaporate Solvent pooling->evaporation purified_product Pure 2,4-Dinitrothiazole evaporation->purified_product

Caption: Workflow for the purification of 2,4-dinitrothiazole by column chromatography.

References

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2,4-Dinitrothiazole

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 2,4-dinitrothiazole (DNT). The following sections offer structured guidance and detailed experimental protocols to enhance the dissolution of this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is 2,4-dinitrothiazole expected to have poor water solubility?

Q2: What are the primary strategies to improve the aqueous solubility of a compound like 2,4-dinitrothiazole?

A2: The main approaches to enhance the solubility of poorly water-soluble drugs can be categorized into physical and chemical modifications.[1][3]

  • Physical Modifications: These include reducing the particle size (micronization, nanosuspension), modifying the crystal structure (polymorphs, amorphous forms), and creating solid dispersions in inert carriers.[1][3]

  • Chemical Modifications: These strategies involve pH adjustment, salt formation (if the compound has ionizable groups), the use of co-solvents, complexation (e.g., with cyclodextrins), and micellar solubilization using surfactants.[1][3]

Q3: Which solubility enhancement techniques are most promising for 2,4-dinitrothiazole?

A3: Based on the structure of 2,4-dinitrothiazole, the following techniques are likely to be most effective:

  • Co-solvency: The use of water-miscible organic solvents can significantly increase the solubility of nonpolar compounds.[4][5]

  • Micellar Solubilization: Surfactants can form micelles that encapsulate hydrophobic molecules like DNT, increasing their apparent solubility in water.[6][7][8]

  • Solid Dispersion: Dispersing DNT in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[9][10][11]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic guest molecules, and have been shown to improve the solubility of other thiazole derivatives.[12]

Q4: How do I choose the right approach for my experiment?

A4: The selection of a solubility enhancement method depends on several factors, including the required concentration of 2,4-dinitrothiazole, the downstream application (e.g., in vitro assays, animal studies), and potential interferences of the solubilizing agents with the experimental system. A preliminary screening of several techniques is often the most effective strategy.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solubilization of 2,4-dinitrothiazole.

Problem Possible Cause Suggested Solution
Compound precipitates out of solution after initial dissolution. The solution is supersaturated and thermodynamically unstable.Increase the concentration of the co-solvent, surfactant, or complexing agent. For solid dispersions, ensure the drug is fully amorphous and molecularly dispersed.
Low and inconsistent results in biological assays. The solubilizing agent (e.g., DMSO, surfactant) is interfering with the assay or the compound is precipitating in the assay medium.Run appropriate vehicle controls to assess the effect of the solubilizing agent. Lower the concentration of the solubilizing agent to the minimum effective level. Pre-dissolve the compound at a high concentration and then dilute it in the final assay medium.
Difficulty in preparing a stock solution of the desired concentration. The intrinsic solubility of the compound is extremely low in the chosen solvent system.Screen a panel of co-solvents (e.g., DMSO, DMF, ethanol, PEG 400) to find the most effective one.[5] Employ more advanced techniques like solid dispersion or nanosuspension to improve the dissolution rate.
Inconsistent dissolution profiles between batches. Variability in the solid-state properties of the 2,4-dinitrothiazole powder (e.g., crystallinity, particle size).Standardize the source and batch of the compound. Characterize the solid-state properties using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
The chosen surfactant is not effective at increasing solubility. The type of surfactant (anionic, cationic, non-ionic) and its concentration are not optimal for the compound.Screen a variety of surfactants with different properties.[6] Ensure the surfactant concentration is above its critical micelle concentration (CMC).[7]

Experimental Protocols

Below are detailed methodologies for key solubility enhancement techniques applicable to 2,4-dinitrothiazole.

Protocol 1: Co-solvency Method

This protocol outlines the use of a water-miscible organic solvent to increase the aqueous solubility of 2,4-dinitrothiazole.

Materials:

  • 2,4-dinitrothiazole

  • Dimethyl sulfoxide (DMSO) or other suitable co-solvent (e.g., ethanol, polyethylene glycol 400)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Vortex mixer

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare a high-concentration stock solution of 2,4-dinitrothiazole (e.g., 10-50 mM) in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • For the working solution, dilute the DMSO stock solution into the desired aqueous buffer (e.g., PBS). It is crucial to add the stock solution to the buffer while vortexing to facilitate rapid mixing and prevent precipitation.

  • Visually inspect the solution for any signs of precipitation.

  • Determine the final concentration of 2,4-dinitrothiazole using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Troubleshooting: If precipitation occurs, increase the percentage of the co-solvent in the final solution or decrease the final concentration of the compound.

Workflow for Co-solvency Method

CoSolvency_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_analysis Analysis weigh Weigh DNT dissolve Dissolve in 100% Co-solvent weigh->dissolve dilute Dilute stock into aqueous buffer dissolve->dilute vortex Vortex during dilution dilute->vortex inspect Visual Inspection vortex->inspect quantify Quantify Concentration inspect->quantify

Caption: Workflow for enhancing solubility using the co-solvency method.

Protocol 2: Micellar Solubilization using Surfactants

This protocol describes the use of surfactants to form micelles that encapsulate and solubilize 2,4-dinitrothiazole.

Materials:

  • 2,4-dinitrothiazole

  • Surfactant (e.g., Sodium Dodecyl Sulfate (SDS), Tween® 80, Cremophor® EL)

  • Aqueous buffer (e.g., water, PBS)

  • Magnetic stirrer and stir bar

  • Filtration system (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a series of surfactant solutions in the aqueous buffer at concentrations above their critical micelle concentration (CMC).

  • Add an excess amount of 2,4-dinitrothiazole to each surfactant solution.

  • Stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium.

  • After reaching equilibrium, allow the solutions to stand to let the undissolved compound settle.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Analyze the filtrate to determine the concentration of solubilized 2,4-dinitrothiazole.

  • Troubleshooting: If solubility enhancement is insufficient, try a different type of surfactant or a combination of surfactants.

Workflow for Micellar Solubilization

MicellarSolubilization_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_surfactant Prepare Surfactant Solution (> CMC) add_dnt Add Excess DNT prep_surfactant->add_dnt stir Stir for 24-48h add_dnt->stir settle Settle Undissolved DNT stir->settle filter Filter Supernatant (0.22 µm) settle->filter analyze Analyze Filtrate for [DNT] filter->analyze

Caption: Workflow for enhancing solubility via micellar solubilization.

Protocol 3: Solid Dispersion by Solvent Evaporation Method

This protocol details the preparation of a solid dispersion of 2,4-dinitrothiazole in a hydrophilic polymer.

Materials:

  • 2,4-dinitrothiazole

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))[9]

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolve both 2,4-dinitrothiazole and the chosen polymer in the organic solvent.[10] Common drug-to-polymer ratios to screen are 1:1, 1:5, and 1:10 (w/w).

  • Ensure complete dissolution of both components.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.

  • To test the solubility, disperse the resulting powder in an aqueous medium and measure the concentration of dissolved 2,4-dinitrothiazole over time.

  • Troubleshooting: If the resulting solid is sticky or difficult to handle, try a different polymer or a combination of polymers. Ensure complete removal of the solvent as it can affect the stability of the amorphous solid dispersion.

Logical Relationship for Solid Dispersion Formulation

SolidDispersion_Logic cluster_input Inputs cluster_process Process cluster_output Output dnt 2,4-Dinitrothiazole (DNT) (Poorly Soluble) dissolve Dissolve DNT and Polymer in Solvent dnt->dissolve polymer Hydrophilic Polymer (e.g., PVP, PEG) polymer->dissolve solvent Organic Solvent solvent->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverization dry->pulverize sd_powder Solid Dispersion Powder (Amorphous DNT in Polymer Matrix) pulverize->sd_powder enhanced_sol Enhanced Aqueous Solubility & Dissolution sd_powder->enhanced_sol

Caption: Logical flow for creating solid dispersions to enhance solubility.

References

Troubleshooting

Stability issues of 2,4-dinitrothiazole in different pH conditions

Disclaimer: This technical support guide is based on general chemical principles of thiazole and dinitro-aromatic compounds due to the limited availability of specific experimental data on the stability of 2,4-dinitrothi...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide is based on general chemical principles of thiazole and dinitro-aromatic compounds due to the limited availability of specific experimental data on the stability of 2,4-dinitrothiazole. The information provided should be used as a starting point for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability issues with 2,4-dinitrothiazole under different pH conditions?

A1: Based on the chemistry of the thiazole ring and the presence of two electron-withdrawing nitro groups, 2,4-dinitrothiazole is likely to exhibit pH-dependent stability.

  • Acidic Conditions: The thiazole ring is generally stable but can be susceptible to hydrolysis under strong acidic conditions and elevated temperatures, potentially leading to ring opening. The nitrogen atom in the thiazole ring can be protonated, which may influence its stability.

  • Neutral Conditions: 2,4-dinitrothiazole is expected to be relatively stable at neutral pH.

  • Alkaline Conditions: The electron-deficient aromatic ring, due to the two nitro groups, is susceptible to nucleophilic attack by hydroxide ions. This can lead to the formation of colored Meisenheimer-like complexes and potential degradation of the molecule. The C2-proton of the thiazole ring is also known to be acidic and can be abstracted by strong bases, which might initiate further reactions.

Q2: What are the likely degradation products of 2,4-dinitrothiazole?

A2: While specific degradation products have not been documented, potential degradation pathways could lead to:

  • Hydrolysis Products: Ring-opened products resulting from the cleavage of the thiazole ring under harsh acidic or basic conditions.

  • Substitution Products: In alkaline media, nucleophilic aromatic substitution of a nitro group by a hydroxide ion could occur, although this is generally less common for nitro groups themselves being displaced. More likely is the attack on the ring carbons.

  • Products from Ring Rearrangement: Complex degradation pathways could lead to various rearranged products.

Q3: How can I monitor the stability of 2,4-dinitrothiazole in my experiments?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the intact 2,4-dinitrothiazole from any potential degradation products.

Troubleshooting Guides

Issue 1: Unexpectedly Fast Degradation in Solution
  • Symptom: Rapid loss of 2,4-dinitrothiazole concentration observed by HPLC analysis, even under seemingly mild conditions.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
pH of the medium Verify the pH of your solution. Even slight deviations towards acidic or basic pH can accelerate degradation. Use appropriate buffers to maintain a stable pH.
Presence of Nucleophiles Buffers containing nucleophilic species (e.g., phosphate, citrate) might react with the electron-deficient 2,4-dinitrothiazole ring, especially at elevated temperatures. Consider using non-nucleophilic buffers like MES or HEPES.
Light Exposure Nitroaromatic compounds can be susceptible to photolytic degradation. Protect your solutions from light by using amber vials or covering them with aluminum foil.
Temperature Degradation reactions are often accelerated at higher temperatures. Store solutions at appropriate temperatures (e.g., refrigerated or frozen) if not for immediate use.
Oxidative Stress The presence of oxidizing agents or dissolved oxygen could contribute to degradation. Consider degassing your solvents.
Issue 2: Poor Peak Shape or Tailing in HPLC Analysis
  • Symptom: Chromatographic peaks for 2,4-dinitrothiazole are broad, tailing, or split.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Mobile Phase pH The ionization state of 2,4-dinitrothiazole can affect its interaction with the stationary phase. Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form if possible.
Secondary Interactions with Stationary Phase The basic nitrogen on the thiazole ring can interact with residual silanols on C18 columns, leading to tailing. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Column Overload Injecting too concentrated a sample can lead to poor peak shape. Dilute your sample and re-inject.
Contaminated Guard or Analytical Column Strongly retained impurities can affect chromatography. Wash the column with a strong solvent or replace the guard column.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for investigating the stability of 2,4-dinitrothiazole. The conditions should be optimized to achieve 5-20% degradation.

1. Preparation of Stock Solution: Prepare a stock solution of 2,4-dinitrothiazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 2, 4, 8, and 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 30 minutes, 1, 2, and 4 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 80°C for 24 hours.

    • Dissolve and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose the solution (100 µg/mL in mobile phase) to direct sunlight for 8 hours or in a photostability chamber.

    • Analyze a wrapped (control) sample in parallel.

3. Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Hypothetical Quantitative Data Summary

The following table presents a hypothetical summary of a forced degradation study. Note: This is illustrative data and not based on actual experimental results for 2,4-dinitrothiazole.

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradation Peaks
0.1 M HCl246015.22
0.1 M NaOH4Room Temp18.53
3% H₂O₂24Room Temp8.91
Thermal (Solid)24805.11
Photolytic8Ambient12.72

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Photo Photolytic Degradation (Solution, Sunlight) Stock->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute Thermal->Neutralize Dissolve & Dilute HPLC HPLC Analysis Photo->HPLC Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Forced degradation experimental workflow for 2,4-dinitrothiazole.

troubleshooting_logic Start Unexpected Degradation Observed Check_pH Is the pH of the solution controlled and non-extreme? Start->Check_pH Check_Nuc Are nucleophilic buffers or reagents present? Check_pH->Check_Nuc Yes Sol_pH Use a suitable buffer. Check_pH->Sol_pH No Check_Light Is the solution protected from light? Check_Nuc->Check_Light No Sol_Nuc Use non-nucleophilic buffers. Check_Nuc->Sol_Nuc Yes Check_Temp Is the storage temperature appropriate? Check_Light->Check_Temp Yes Sol_Light Use amber vials or foil. Check_Light->Sol_Light No Sol_Temp Store at a lower temperature. Check_Temp->Sol_Temp No Investigate Investigate other factors (e.g., oxidation, purity of starting material). Check_Temp->Investigate Yes

Caption: Troubleshooting logic for unexpected degradation of 2,4-dinitrothiazole.

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 2,4-Dinitrothiazole

Welcome to the technical support center for the functionalization of 2,4-dinitrothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 2,4-dinitrothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the functionalization of 2,4-dinitrothiazole?

A1: The primary mechanism for the functionalization of 2,4-dinitrothiazole is nucleophilic aromatic substitution (SNAr). The two electron-withdrawing nitro groups strongly activate the thiazole ring, making it susceptible to attack by nucleophiles.

Q2: Which position on the 2,4-dinitrothiazole ring is more reactive towards nucleophiles?

A2: In dinitrated heterocyclic systems, the position of nucleophilic attack can be influenced by the stability of the intermediate (Meisenheimer complex). While both the C2 and C4 positions are activated, the precise regioselectivity can depend on the nucleophile, solvent, and reaction temperature. It is often necessary to determine the major product experimentally.

Q3: What are common nucleophiles used for the functionalization of 2,4-dinitrothiazole?

A3: A variety of nucleophiles can be employed, including:

  • Amines: Primary and secondary amines (aliphatic and aromatic) are commonly used to introduce amino functionalities.

  • Thiols: Alkyl and aryl thiols can be used to form thioether derivatives.

  • Alkoxides and Phenoxides: These can be used to introduce ether linkages.

Q4: I am observing low yields in my reaction. What are the potential causes?

A4: Low yields can result from several factors:

  • Insufficient activation of the nucleophile: A base is often required to deprotonate the nucleophile (e.g., thiol or amine) to increase its reactivity.

  • Poor solubility of reactants: Ensure that both the 2,4-dinitrothiazole and the nucleophile are adequately dissolved in the chosen solvent.

  • Reaction temperature is too low: SNAr reactions often require heating to proceed at a reasonable rate.

  • Side reactions: The presence of water or other competing nucleophiles can lead to undesired byproducts.

  • Decomposition of starting material or product: The reaction conditions may be too harsh, leading to degradation.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A spot for the 2,4-dinitrothiazole starting material should diminish over time, while a new spot for the product should appear. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No reaction or very slow reaction - Insufficiently nucleophilic reagent.- Reaction temperature is too low.- Inappropriate solvent.- Add a suitable base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile.- Gradually increase the reaction temperature, monitoring for product formation and decomposition.- Switch to a more polar aprotic solvent like DMF or DMSO.
Formation of multiple products - Lack of regioselectivity.- Side reactions with solvent or impurities.- Over-reaction or decomposition.- Modify reaction conditions (temperature, solvent) to favor one isomer.- Use anhydrous solvents and reagents.- Monitor the reaction closely by TLC and stop it once the desired product is maximized.
Low yield of desired product - Incomplete reaction.- Product degradation.- Difficult purification.- Increase reaction time or temperature.- Use milder reaction conditions.- Optimize the purification method (e.g., column chromatography with a different solvent system, recrystallization).
Product is difficult to isolate - Product is highly soluble in the reaction solvent.- Formation of an emulsion during workup.- After reaction completion, evaporate the solvent and attempt to precipitate the product by adding a non-polar solvent.- Break emulsions by adding brine or filtering through celite.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general starting point for the reaction of 2,4-dinitrothiazole with a primary or secondary amine.

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2,4-dinitrothiazole (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Amine: Add the amine (1.1 to 1.5 equivalents) to the solution.

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 equivalents) or triethylamine (Et₃N, 2-3 equivalents).

  • Reaction: Stir the mixture at room temperature or heat to a temperature between 50-100 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Procedure for Nucleophilic Aromatic Substitution with a Thiol

This protocol outlines a general method for the reaction of 2,4-dinitrothiazole with a thiol.

  • Reactant Preparation: In a round-bottom flask, dissolve the thiol (1.1 equivalents) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Addition of Substrate: Add a solution of 2,4-dinitrothiazole (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat as necessary. Monitor the reaction by TLC.

  • Workup and Purification: Follow the same workup and purification steps as described in the amine protocol.

Visualizing Experimental Workflows

experimental_workflow cluster_amine Functionalization with Amines cluster_thiol Functionalization with Thiols A1 Dissolve 2,4-Dinitrothiazole in Solvent A2 Add Amine & Base A1->A2 A3 Heat and Stir A2->A3 A4 Monitor by TLC A3->A4 A5 Workup & Extraction A4->A5 A6 Purification A5->A6 T1 Dissolve Thiol in Solvent T2 Add Base to form Thiolate T1->T2 T3 Add 2,4-Dinitrothiazole T2->T3 T4 Stir and Monitor by TLC T3->T4 T5 Workup & Extraction T4->T5 T6 Purification T5->T6

Caption: General experimental workflows for the functionalization of 2,4-dinitrothiazole.

troubleshooting_logic Start Reaction Outcome Unsatisfactory Q1 Is there any product formation? Start->Q1 A1_Yes Low Yield or Multiple Products Q1->A1_Yes Yes A1_No No Reaction Q1->A1_No No Sol2 Optimize Temperature Use Anhydrous Conditions Monitor Reaction Closely A1_Yes->Sol2 Sol1 Increase Temperature Add Base Change Solvent A1_No->Sol1

Caption: A logical flowchart for troubleshooting common issues in 2,4-dinitrothiazole functionalization.

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,4-Dinitrothiazole

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2,4-dinitrothiazole. The following information provide...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2,4-dinitrothiazole. The following information provides a structured approach to troubleshooting, including frequently asked questions (FAQs), detailed experimental protocols, and visual aids to clarify complex concepts.

Understanding the Problem: Why Does Peak Tailing Occur?

Peak tailing is a common chromatographic problem where the peak asymmetry factor (As) is greater than 1.2, resulting in a distorted peak with a trailing edge.[1] This phenomenon can significantly impact the accuracy and precision of quantification by reducing peak height and making integration difficult.[2] The primary cause of peak tailing in reversed-phase HPLC is often the presence of more than one retention mechanism for the analyte.[1] For a compound like 2,4-dinitrothiazole, secondary interactions with the stationary phase are a likely culprit.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a compound like 2,4-dinitrothiazole?

A1: The most probable causes for peak tailing of 2,4-dinitrothiazole, a nitroaromatic compound, include:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can interact with the analyte, causing a secondary, stronger retention mechanism that leads to tailing.[1] This is particularly problematic for polar and basic compounds.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the analyte's pKa, a mixed population of ionized and non-ionized species can exist, leading to peak distortion.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak broadening and tailing.[2]

  • Column Degradation: Over time, columns can degrade, leading to voids or contaminated frits, which disrupt the flow path and cause peak distortion.[1]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or loose fittings, can contribute to band broadening and peak tailing.[2]

Q2: What is the likely pKa of 2,4-dinitrothiazole and why is it important?

Knowing the pKa is crucial because it dictates the ionization state of the molecule at a given mobile phase pH. To achieve good peak shape, it is generally recommended to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa to ensure it exists predominantly in a single ionic form.

Q3: How do I calculate the peak asymmetry factor (As)?

A3: The peak asymmetry factor (As), also known as the tailing factor, is calculated using the following formula:

As = B / A

Where:

  • B is the width of the back half of the peak measured at 10% of the peak height.

  • A is the width of the front half of the peak measured at 10% of the peak height.

A value of As = 1 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with 2,4-dinitrothiazole.

Diagram: Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed (As > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential Systemic Issue: - Extra-column volume - Detector settings - Column void/blockage check_all_peaks->system_issue Yes single_peak_issue Analyte-Specific Issue: Investigate Method Parameters check_all_peaks->single_peak_issue No mobile_phase Step 1: Mobile Phase Optimization system_issue->mobile_phase single_peak_issue->mobile_phase adjust_ph Adjust Mobile Phase pH (e.g., pH < 2.5 or > 6) mobile_phase->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) mobile_phase->add_modifier column_check Step 2: Column Evaluation adjust_ph->column_check add_modifier->column_check new_column Try a New Column (same type) column_check->new_column different_column Try a Different Column Chemistry (e.g., Phenyl, Cyano) column_check->different_column sample_prep Step 3: Sample and Injection new_column->sample_prep different_column->sample_prep reduce_conc Reduce Sample Concentration/ Injection Volume sample_prep->reduce_conc check_solvent Ensure Sample Solvent Matches Mobile Phase sample_prep->check_solvent resolution Peak Shape Improved? reduce_conc->resolution check_solvent->resolution resolution->mobile_phase No, Re-evaluate end Problem Resolved resolution->end Yes

Caption: A stepwise guide to troubleshooting peak tailing.

Data Presentation: Common Causes and Solutions
Potential Cause Symptoms Recommended Action Quantitative Target
Secondary Silanol Interactions Tailing is more pronounced for 2,4-dinitrothiazole than for non-polar analytes.Operate at a lower mobile phase pH (e.g., < 3) to protonate silanols. Use a highly deactivated (end-capped) column.Asymmetry Factor (As) < 1.2
Incorrect Mobile Phase pH Peak shape is sensitive to small changes in mobile phase pH.Adjust the mobile phase pH to be at least 1.5-2 units away from the estimated pKa of 2,4-dinitrothiazole (pKa ≈ 3-5).Consistent retention times and peak shape.
Column Overload Peak tailing worsens with increasing sample concentration or injection volume.Reduce the injection volume or dilute the sample.Linear relationship between concentration and peak area.
Column Degradation Gradual increase in peak tailing and backpressure over time.Replace the column with a new one of the same type. If the problem persists, consider a different stationary phase.Restore original peak shape and backpressure.
Extra-Column Volume All peaks in the chromatogram exhibit some degree of tailing, especially early eluting peaks.Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected.Sharper, more symmetrical peaks for all analytes.
Sample Solvent Mismatch Peak distortion, splitting, or fronting, especially for early eluting peaks.Dissolve the sample in the initial mobile phase or a weaker solvent.Improved peak shape for early eluters.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol is designed to investigate the effect of mobile phase pH on the peak shape of 2,4-dinitrothiazole.

Objective: To determine the optimal mobile phase pH to minimize peak tailing.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • 2,4-dinitrothiazole standard solution

  • HPLC-grade acetonitrile and water

  • Phosphoric acid (for pH adjustment)

  • Ammonium acetate (buffer)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A (pH 2.5): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 2.5 with phosphoric acid.

    • Mobile Phase B (pH 4.5): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 4.5 with phosphoric acid.

    • Mobile Phase C (pH 6.5): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 6.5 with phosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase Composition: 50:50 (v/v) Acetonitrile : Buffered Aqueous Phase

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of 2,4-dinitrothiazole)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with Mobile Phase A for at least 30 minutes.

    • Inject the 2,4-dinitrothiazole standard and record the chromatogram.

    • Repeat the equilibration and injection for Mobile Phase B and Mobile Phase C.

  • Data Evaluation:

    • Measure the peak asymmetry factor (As) for 2,4-dinitrothiazole at each pH.

    • Compare the peak shapes and select the pH that provides the most symmetrical peak (As closest to 1.0).

Protocol 2: Evaluation of a Phenyl Stationary Phase

If peak tailing persists on a C18 column, an alternative stationary phase with different selectivity, such as a phenyl column, may provide better peak shape for nitroaromatic compounds.

Objective: To assess the performance of a phenyl column for the analysis of 2,4-dinitrothiazole.

Materials:

  • HPLC system with UV detector

  • Phenyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • 2,4-dinitrothiazole standard solution

  • Optimized mobile phase from Protocol 1

Procedure:

  • Column Installation: Install the phenyl column in the HPLC system.

  • Equilibration: Equilibrate the column with the optimized mobile phase from Protocol 1 for at least 30 minutes.

  • Chromatographic Conditions: Use the same chromatographic conditions as in Protocol 1 (optimized mobile phase, flow rate, temperature, etc.).

  • Analysis: Inject the 2,4-dinitrothiazole standard and record the chromatogram.

  • Data Evaluation:

    • Measure the peak asymmetry factor (As) for 2,4-dinitrothiazole.

    • Compare the peak shape and retention time to the results obtained with the C18 column.

Visualization of Key Concepts

Diagram: Analyte-Silanol Interaction

Caption: Interaction between an analyte and a residual silanol group.

By systematically working through this guide, researchers can effectively diagnose and resolve issues of peak tailing in the HPLC analysis of 2,4-dinitrothiazole, leading to more accurate and reliable results.

References

Optimization

Preventing degradation of 2,4-dinitrothiazole during storage

Technical Support Center: 2,4-Dinitrothiazole Frequently Asked Questions (FAQs) Q1: What are the primary factors that can cause the degradation of 2,4-dinitrothiazole? A1: Based on related nitroaromatic compounds, the pr...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,4-Dinitrothiazole

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2,4-dinitrothiazole?

A1: Based on related nitroaromatic compounds, the primary factors contributing to degradation are likely exposure to elevated temperatures, light (UV radiation), moisture, and contact with incompatible materials such as strong reducing or oxidizing agents.[1] Some dinitro-compounds can also be sensitive to shock, friction, and static electricity.[2][3]

Q2: What is the recommended temperature for storing 2,4-dinitrothiazole?

A2: For energetic materials and nitro-compounds, it is recommended to store them in a cool, well-ventilated area where the temperature does not exceed 30°C.[1] Temperature fluctuations should be minimized to prevent physical changes in the material.

Q3: My sample of 2,4-dinitrothiazole has changed color from pale yellow to a darker shade. What does this indicate?

A3: A color change often indicates a chemical change and potential degradation. This could be due to exposure to light, heat, or impurities. It is highly recommended to re-analyze the purity of the material using a suitable analytical method like HPLC before use.

Q4: Can I store 2,4-dinitrothiazole in a standard laboratory refrigerator?

A4: While a refrigerator provides a cool environment, it's crucial to use one that is specifically designed for storing chemicals and is spark-proof. Standard household refrigerators have internal light sources and electrical components that can be ignition sources.[3] Ensure the container is tightly sealed to protect from moisture.

Q5: What materials should be avoided for storing or handling 2,4-dinitrothiazole?

A5: Avoid contact with strong reducing agents (e.g., metal hydrides, sodium sulphide), strong oxidizing agents (e.g., peroxides, chlorates), and reactive metals that could form shock-sensitive salts. Liquid dinitrobenzene, a related compound, is known to attack some forms of plastics, rubber, and coatings, so storage in glass containers with inert caps is advisable.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color, crystal structure) Light exposure, thermal stress, or reaction with contaminants.1. Immediately move the sample to a dark, temperature-controlled environment. 2. Document the changes observed. 3. Perform purity analysis (see HPLC protocol below) to quantify degradation. 4. If purity is compromised, the batch may need to be discarded following appropriate safety procedures.
Unexpected results in experiments Degradation of the compound leading to lower effective concentration or interference from degradation products.1. Verify the purity of the 2,4-dinitrothiazole stock. 2. Prepare fresh solutions from a new or validated batch. 3. Consider if degradation products could be interfering with the assay.
Pressure buildup in the storage container Thermal decomposition leading to gas evolution. Nitro-compounds can decompose and release nitrogen oxides.[4]1. EXTREME CAUTION IS ADVISED. Do not open the container if significant pressure is suspected. 2. Consult with your institution's Environmental Health & Safety (EHS) office immediately. 3. This is a sign of significant instability and potential explosion hazard.[5]

Data on Factors Affecting Stability

The following table provides a representative summary of how various storage conditions can impact the stability of a hypothetical nitroaromatic compound over a 6-month period.

Condition Temperature Humidity Light Exposure Purity after 6 Months (%) Notes
Ideal 4°C< 30% RHDark (Amber Vial)> 99.5%Recommended storage condition.
Elevated Temp. 40°C< 30% RHDark (Amber Vial)~ 97.0%Thermal stress accelerates degradation.[1]
High Humidity 25°C75% RHDark (Amber Vial)~ 98.5%Moisture can contribute to hydrolytic degradation pathways.[1]
Light Exposure 25°C< 30% RHClear Vial (Ambient Light)~ 96.0%Photodegradation is a common pathway for nitroaromatic compounds.
Stress Condition 50°C75% RHClear Vial (UV Light)< 90.0%Combination of factors leads to rapid decomposition.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of 2,4-dinitrothiazole and detecting degradation products.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of 2,4-dinitrothiazole reference standard.

    • Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 100 µg/mL.

  • Preparation of Sample Solution:

    • Prepare the sample solution using the same method as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample by comparing the peak area of the main analyte to the total peak area of all components (Area Percent method).

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways.

  • Sample Preparation: Prepare several sample solutions (e.g., 1 mg/mL) of 2,4-dinitrothiazole.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to a sample and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to a sample and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to a sample and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at a temperature below its melting point (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose a solution to direct UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by HPLC (as described in Protocol 1).

    • Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Visualizations

Degradation_Pathway Hypothetical Degradation Pathways for a Nitroaromatic Compound cluster_main cluster_pathways cluster_products 2_4_DNT 2,4-Dinitrothiazole Reduction Reduction (e.g., reducing agents, metals) 2_4_DNT->Reduction Hydrolysis Hydrolysis (e.g., moisture, base) 2_4_DNT->Hydrolysis Photolysis Photolysis (e.g., UV light) 2_4_DNT->Photolysis Amino_Nitro Aminonitrothiazole Derivatives Reduction->Amino_Nitro Hydroxy_Nitro Hydroxynitrothiazole Derivatives Hydrolysis->Hydroxy_Nitro Ring_Cleavage Ring Cleavage Products Photolysis->Ring_Cleavage

Caption: Hypothetical degradation pathways for 2,4-dinitrothiazole.

Troubleshooting_Workflow Workflow for Investigating Compound Instability Start Suspected Degradation (e.g., color change, poor results) Inspect Visually Inspect Sample & Review Storage History Start->Inspect Quarantine Quarantine Suspect Batch Inspect->Quarantine Analyze Perform Purity Analysis (e.g., HPLC) Quarantine->Analyze Compare Compare Purity to Reference Standard or Initial Batch Data Analyze->Compare Pass Purity Acceptable Compare->Pass > 99% Fail Purity Unacceptable Compare->Fail < 99% End Use with Confidence Pass->End Investigate Investigate Cause (review storage, handling) Fail->Investigate Discard Discard Batch Following EHS Guidelines Investigate->Discard

Caption: Troubleshooting workflow for suspected compound degradation.

Storage_Conditions Key Factors for Optimal Storage Stability Optimal Optimal Storage (Maximized Shelf-Life) Temp Controlled Temperature (< 30°C, stable) Temp->Optimal Light Protection from Light (Amber vials, dark storage) Light->Optimal Atmosphere Inert Atmosphere (Tightly sealed, N₂/Ar optional) Atmosphere->Optimal Compatibility Material Compatibility (Inert container, avoid contaminants) Compatibility->Optimal

References

Troubleshooting

Scaling up the synthesis of 2,4-dinitrothiazole from lab to pilot plant

Technical Support Center: Synthesis of 2,4-Dinitrothiazole Disclaimer: The synthesis of 2,4-dinitrothiazole involves highly energetic materials and hazardous intermediates, such as diazonium salts.[1][2][3][4] Scaling up...

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2,4-Dinitrothiazole

Disclaimer: The synthesis of 2,4-dinitrothiazole involves highly energetic materials and hazardous intermediates, such as diazonium salts.[1][2][3][4] Scaling up this process from the laboratory to a pilot plant introduces significant risks that must be managed by experienced personnel with appropriate safety infrastructure. This guide is intended for informational purposes for qualified researchers and professionals and should be supplemented with a thorough risk assessment before any experimental work is undertaken.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,4-dinitrothiazole?

A1: A common synthetic approach involves a multi-step process starting from 2-aminothiazole. The key steps are:

  • Nitration of 2-aminothiazole to form 2-amino-5-nitrothiazole.[5][6][7]

  • Further nitration is generally avoided due to the deactivating effect of the first nitro group and potential side reactions. A more plausible subsequent step is the conversion of the amino group.

  • Diazotization of the 2-amino group on a dinitro-precursor (if one could be formed) or more likely, on a 2-amino-4-nitrothiazole precursor, to form a diazonium salt.[8][9][10]

  • Sandmeyer-type reaction to replace the diazonium group with a second nitro group.[11][12][13]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are associated with the diazonium salt intermediate and the final dinitrated product:

  • Diazonium Salts: These intermediates are often thermally unstable and can be sensitive to shock and friction, posing a significant explosion risk, especially if isolated in a solid state.[1][2][3][4] Maintaining low temperatures (typically below 5°C) during their formation and reaction is critical for safety.[1][3][4]

  • Exothermic Reactions: Both nitration and diazotization reactions are highly exothermic.[3] Poor temperature control during scale-up can lead to runaway reactions, causing a rapid increase in temperature and pressure, and potentially leading to an explosion.

  • Gas Evolution: The diazotization and Sandmeyer reactions evolve nitrogen gas (N₂).[3][13][14] The reactor system must be adequately vented to prevent pressure buildup.

  • Product Stability: Dinitrated aromatic compounds are energetic materials and should be handled with care. Their thermal stability should be characterized using techniques like Differential Scanning Calorimetry (DSC).[15][16][17]

Q3: What are the main challenges in moving from a lab scale to a pilot plant?

A3: Key challenges include:

  • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. This can make controlling the temperature of exothermic reactions difficult.[3][4][18]

  • Mixing Efficiency: Achieving uniform mixing in a large reactor can be challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions, lower yields, and potential safety hazards.[18]

  • Reagent Addition Rate: The rate of addition of reagents like nitric acid or sodium nitrite must be carefully controlled in a pilot plant to manage the rate of heat generation.

  • Material Compatibility: The materials of construction for the pilot plant equipment must be compatible with the corrosive reagents used, such as strong acids.[18]

Troubleshooting Guide

Stage 1: Nitration of 2-Aminothiazole
Problem Potential Cause Suggested Solution
Low Yield of 2-Amino-5-nitrothiazole 1. Incomplete reaction. 2. Over-nitration or side-product formation. 3. Rearrangement of intermediate nitramine.[19]1. Increase reaction time or temperature cautiously. 2. Optimize nitrating agent concentration and control temperature strictly. Lower temperatures favor nitramine formation over C-nitration.[19] 3. Quench the reaction at the optimal time to prevent rearrangement.
Presence of Impurities 1. Dinitration products. 2. Oxidative degradation of starting material.1. Use a milder nitrating agent or less forcing conditions. 2. Ensure the reaction temperature is kept low and uniform.
Stage 2: Diazotization and Sandmeyer Reaction
Problem Potential Cause Suggested Solution
Reaction Failure / Low Yield 1. Decomposition of the diazonium salt. 2. Incorrect pH for diazotization. 3. Insufficient nitrous acid.1. Maintain temperature strictly below 5°C throughout the process.[1][3] 2. Ensure the reaction medium is strongly acidic (pH 1-2).[8] 3. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper.[1][14]
Violent Reaction / Foaming 1. Temperature too high, causing rapid decomposition of the diazonium salt and N₂ evolution.[3] 2. Addition of nitrite solution too fast.1. Immediately improve cooling. Have a quenching agent (e.g., sulfamic acid to destroy excess nitrous acid) ready. 2. Reduce the addition rate of sodium nitrite. Ensure vigorous stirring to dissipate heat.
Formation of Phenolic Impurities The diazonium salt is reacting with water instead of the desired nucleophile.This is a common side reaction.[14] Ensure the diazonium salt solution is added to the copper(I) catalyst and nitrite source promptly. Do not let the diazonium solution stand for extended periods, even at low temperatures.
Product is a Dark Tar 1. Side reactions, such as azo coupling. 2. Decomposition of product or intermediates at elevated temperatures.1. Control stoichiometry and pH carefully. Solutions with a pH of 5-6 can lead to the formation of explosive diazoanhydrides.[2] 2. Re-evaluate temperature control at all stages of the reaction and workup.

Data Presentation

Table 1: Typical Reaction Parameters (Lab Scale)
ParameterStage 1: NitrationStage 2: DiazotizationStage 3: Sandmeyer Reaction
Starting Material 2-Aminothiazole2-Amino-4-nitrothiazole (example)4-Nitrothiazole-2-diazonium salt
Key Reagents Conc. H₂SO₄, Conc. HNO₃Conc. HCl or H₂SO₄, NaNO₂Cu(I) salt, NaNO₂
Solvent Sulfuric AcidWater/AcidWater/Acid
Temperature 0 to -10°C[19]0 to 5°C[1][3]Room Temperature (after mixing)
Typical Yield 60-80%(In-situ)40-60%
Key Control Point Slow addition of nitrating mixture, strict temperature control.Slow addition of NaNO₂, strict temperature control, monitoring excess nitrous acid.Efficient stirring, controlled combination of diazonium salt and catalyst.
Table 2: Key Safety Parameters & Considerations
HazardParameter to ControlRecommended Limit/ActionRationale
Exothermicity Max. Temperature (Tmax)Define via DSC/RC1 studies.To prevent runaway reactions and decomposition.
Diazonium Stability Reaction Temperature< 5°C[1][3][4]Diazonium salts are unstable at higher temperatures.[1]
Pressure Gas Evolution RateEnsure adequate venting.N₂ gas is evolved during diazotization and Sandmeyer steps.[3][13]
Shock Sensitivity Isolation of IntermediatesAVOID isolating solid diazonium salts.[1][2] Use in-situ.Solid diazonium salts can be explosive.[1][2][3]
Excess Nitrite Residual NaNO₂Quench with sulfamic acid or urea before workup.Excess nitrous acid can lead to unwanted side reactions.[1]

Experimental Protocols (Illustrative Lab-Scale)

Protocol 1: Synthesis of 2-Amino-5-nitrothiazole [5]

  • In a flask equipped with a stirrer, thermometer, and addition funnel, cool 7 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 10 g of 2-aminothiazole while maintaining the temperature between 0-5°C.

  • Separately, prepare a nitrating mixture by adding 14 mL of 90-95% nitric acid to 7 mL of concentrated sulfuric acid, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the 2-aminothiazole solution, ensuring the reaction temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for two hours after the addition is complete.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the yellow solid, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 2,4-dinitrothiazole (via Diazotization-Sandmeyer)

WARNING: This procedure involves a thermally unstable diazonium intermediate. Strict temperature control is essential. Perform behind a blast shield.

  • Diazotization:

    • Suspend the precursor (e.g., 2-amino-4-nitrothiazole) in a mixture of concentrated acid (e.g., HCl) and water.

    • Cool the suspension to 0°C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the suspension, keeping the temperature strictly between 0-5°C. The addition should be slow enough to control the exotherm and any gas evolution.

    • After the addition is complete, stir for an additional 15-30 minutes at 0-5°C. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue).[14]

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution or suspension of a copper(I) salt (e.g., CuCl, CuBr - though for nitration, a different copper source might be needed, often used with excess sodium nitrite).

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution prepared in the previous step to the copper catalyst solution. Vigorous stirring is essential.

    • Observe for gas evolution (N₂).[14]

    • Once the addition is complete, allow the mixture to warm slowly to room temperature and stir for several hours until gas evolution ceases.

    • The product can then be isolated by extraction into an organic solvent, followed by washing, drying, and purification (e.g., chromatography or recrystallization).

Visualizations (Graphviz)

Experimental Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Sandmeyer Reaction & Workup A 2-Aminothiazole B Nitration (H₂SO₄, HNO₃, <5°C) A->B C 2-Amino-5-nitrothiazole B->C S1 Critical Safety Step: Strict Temperature Control B->S1 D Diazotization (HCl, NaNO₂, <5°C) C->D E Thiazole Diazonium Salt (Unstable Intermediate) D->E D->S1 S2 Critical Safety Step: Adequate Venting D->S2 F Sandmeyer Reaction (Cu(I) catalyst, NaNO₂) E->F S3 WARNING: DO NOT ISOLATE DIAZONIUM SALT E->S3 G Crude 2,4-Dinitrothiazole F->G F->S2 H Purification (Extraction, Crystallization) G->H I Final Product H->I

Caption: General workflow for the synthesis of 2,4-dinitrothiazole with safety callouts.

Troubleshooting Logic for Diazotization

G start Low Yield in Sandmeyer Step q1 Was reaction temp. kept < 5°C? start->q1 res1_yes Proceed to next check q1->res1_yes Yes res1_no Improve cooling capacity. Implement failsafe quench. q1->res1_no No q2 Was excess nitrous acid confirmed? res2_yes Proceed to next check q2->res2_yes Yes res2_no Increase NaNO₂ charge slightly. Confirm with starch-iodide paper. q2->res2_no No q3 Was diazonium solution used immediately? res3_yes Investigate catalyst activity or downstream issues. q3->res3_yes Yes res3_no Minimize hold time for diazonium intermediate. q3->res3_no No res1_yes->q2 res2_yes->q3

Caption: Decision tree for troubleshooting low yield in the diazotization/Sandmeyer stage.

References

Optimization

Managing exothermic reactions in the synthesis of 2,4-dinitrothiazole

Disclaimer: The synthesis of 2,4-dinitrothiazole involves highly energetic and potentially hazardous materials. This guide is intended for qualified researchers and professionals with experience in handling such reaction...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of 2,4-dinitrothiazole involves highly energetic and potentially hazardous materials. This guide is intended for qualified researchers and professionals with experience in handling such reactions. A thorough risk assessment must be conducted before commencing any experimental work. Adherence to all institutional and governmental safety protocols is mandatory.

Troubleshooting Guides and FAQs

This section provides solutions to common issues encountered during the synthesis of 2,4-dinitrothiazole, focusing on the management of exothermic reactions.

Issue/Question Potential Cause(s) Troubleshooting Steps & Recommendations
Rapid, uncontrolled temperature increase (runaway reaction) during nitrating agent addition. 1. Addition rate of the nitrating agent is too fast.2. Inadequate cooling of the reaction vessel.3. Concentration of reactants is too high.4. Insufficient stirring leading to localized "hot spots."1. Immediately stop the addition of the nitrating agent.2. Increase the efficiency of the cooling bath (e.g., switch to a dry ice/acetone bath).3. Add a small amount of pre-chilled co-solvent to dilute the reaction mixture.4. Ensure vigorous and efficient stirring throughout the reaction.
Low or no yield of 2,4-dinitrothiazole. 1. Incomplete nitration due to insufficient nitrating agent or reaction time.2. Decomposition of the product due to excessive temperature.3. Loss of product during workup and purification.1. Ensure the correct stoichiometry of the nitrating agent is used. Consider a slight excess.2. Carefully monitor and control the reaction temperature within the specified range.3. Optimize the extraction and recrystallization procedures to minimize product loss.
Formation of a dark, tarry substance in the reaction mixture. 1. Overheating of the reaction, leading to decomposition of starting materials or product.2. Presence of impurities in the starting materials or solvents.1. Strictly maintain the recommended reaction temperature.2. Use high-purity, dry solvents and reagents.3. Consider purification of the starting 2-nitrothiazole before use.
Difficulty in isolating the product after quenching the reaction. 1. Product is partially soluble in the aqueous phase.2. Formation of an emulsion during extraction.1. Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the organic product.2. Allow the mixture to stand for a longer period. If the emulsion persists, add a small amount of brine or a different organic solvent.
Product is impure after initial isolation. 1. Incomplete reaction, leaving unreacted starting material.2. Formation of side-products.1. Monitor the reaction progress using TLC or another suitable analytical technique to ensure completion.2. Purify the crude product by recrystallization from an appropriate solvent system.

Experimental Protocol: Synthesis of 2,4-Dinitrothiazole via Nitration of 2-Nitrothiazole

This protocol is based on the nitration of 2-nitrothiazole using a boron trifluoride-nitrogen tetroxide complex. Extreme caution must be exercised when handling these reagents.

Materials and Reagents:

Reagent CAS Number Typical Quantity Purity/Notes
2-Nitrothiazole3034-20-6VariesHigh Purity
Boron Trifluoride (BF₃)7637-07-2Equimolar to N₂O₄Anhydrous
Dinitrogen Tetroxide (N₂O₄)10544-72-6Molar excess to 2-nitrothiazoleAnhydrous
Dichloromethane (CH₂Cl₂)75-09-2As solventAnhydrous

Procedure:

  • Preparation of the Nitrating Agent: In a three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, and a gas inlet, dissolve dinitrogen tetroxide in anhydrous dichloromethane. Cool the solution to the recommended temperature using a suitable cooling bath (e.g., dry ice/acetone). Slowly bubble anhydrous boron trifluoride gas through the solution to form the BF₃·N₂O₄ complex.

  • Nitration Reaction: In a separate flask, dissolve 2-nitrothiazole in anhydrous dichloromethane and cool to the reaction temperature. Slowly add the pre-formed BF₃·N₂O₄ complex solution to the 2-nitrothiazole solution dropwise via an addition funnel. The temperature of the reaction mixture must be carefully monitored and maintained within the specified range throughout the addition.

  • Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at the specified temperature for the recommended duration. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC). Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice.

  • Workup and Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude 2,4-dinitrothiazole by recrystallization from a suitable solvent to obtain the final product.

Mandatory Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Nitration Reactions cluster_preparation Preparation Phase cluster_reaction Reaction Phase cluster_troubleshooting Troubleshooting cluster_completion Completion Phase Risk_Assessment Conduct Thorough Risk Assessment Reagent_Prep Prepare Anhydrous Reagents and Solvents Risk_Assessment->Reagent_Prep Apparatus_Setup Set up Reaction Apparatus with Efficient Cooling Reagent_Prep->Apparatus_Setup Cooling Cool Reaction Vessel to Target Temperature Apparatus_Setup->Cooling Slow_Addition Slow, Controlled Addition of Nitrating Agent Cooling->Slow_Addition Monitoring Continuous Monitoring of Temperature and Stirring Slow_Addition->Monitoring Temp_Spike Temperature Spike Detected Monitoring->Temp_Spike Exotherm Detected Reaction_Complete Reaction Completion (Confirmed by TLC) Monitoring->Reaction_Complete No Exotherm Stop_Addition Stop Reagent Addition Immediately Temp_Spike->Stop_Addition Increase_Cooling Increase Cooling Efficiency Stop_Addition->Increase_Cooling Dilute Dilute with Pre-chilled Solvent Increase_Cooling->Dilute Dilute->Monitoring Stabilized Quenching Careful Quenching on Ice Reaction_Complete->Quenching Workup Workup and Purification Quenching->Workup

Caption: Workflow for Managing Exothermic Nitration Reactions.

Logical_Relationship_Troubleshooting Logical Relationships in Troubleshooting Exothermic Reactions cluster_causes Potential Causes cluster_observation Observation cluster_solutions Corrective Actions Fast_Addition Fast Reagent Addition Runaway_Reaction Uncontrolled Exotherm Fast_Addition->Runaway_Reaction Poor_Cooling Inadequate Cooling Poor_Cooling->Runaway_Reaction High_Concentration High Reactant Concentration High_Concentration->Runaway_Reaction Poor_Stirring Inefficient Stirring Poor_Stirring->Runaway_Reaction Stop_Flow Stop Addition Runaway_Reaction->Stop_Flow Immediate Response Enhance_Cooling Enhance Cooling Runaway_Reaction->Enhance_Cooling Immediate Response Dilution Dilute Mixture Runaway_Reaction->Dilution If Necessary Improve_Agitation Improve Stirring Runaway_Reaction->Improve_Agitation Concurrent Action

Caption: Logical Relationships in Troubleshooting Exothermic Reactions.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,4-Dinitrothiazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical methodologies for the quantification of 2,4-dinitrothiazole. Due to a lack of specific published me...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2,4-dinitrothiazole. Due to a lack of specific published methods for 2,4-dinitrothiazole, this document leverages validation data and protocols for the structurally similar and well-studied compound, 2,4-dinitrophenol (2,4-DNP), as a surrogate. The principles and techniques discussed are readily adaptable for the development and validation of a specific method for 2,4-dinitrothiazole.

The two primary chromatographic techniques suitable for the analysis of small nitroaromatic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide will compare the performance of these two methods, providing supporting experimental data from studies on analogous compounds.

Data Presentation: Performance Comparison of HPLC and GC Methods

The following tables summarize the typical performance characteristics of HPLC and GC-based methods for the analysis of 2,4-dinitrophenol in various matrices. These values provide a benchmark for what can be expected when developing a method for 2,4-dinitrothiazole.

Table 1: HPLC Method Performance for 2,4-Dinitrophenol Quantification

Validation ParameterMatrixTypical Performance
Linearity (R²) Aqueous> 0.999
Accuracy (% Recovery) Aqueous91 - 136%
Precision (RSD/CV%) Aqueous< 4%
Limit of Detection (LOD) Aqueous0.006 - 0.05 mg/L[1]
Limit of Quantification (LOQ) Aqueous3 ng (injected)[2]

Table 2: GC-MS Method Performance for 2,4-Dinitrophenol Quantification

Validation ParameterMatrixTypical Performance
Linearity (R²) Blood & Urine> 0.998[3][4]
Accuracy (% Recovery) Blood & Urine92.1% (Extraction Efficiency)[3][4]
Precision (RSD/CV%) Blood & UrineIntra-assay: < 10.7%, Inter-assay: < 10.6%[3][4]
Limit of Detection (LOD) Aqueous2.73 ng/mL[5]
Limit of Quantification (LOQ) N/ANot specified in the provided search results.

Experimental Protocols

The following are representative experimental protocols for the quantification of a small nitroaromatic compound like 2,4-dinitrophenol. These can serve as a starting point for developing a method for 2,4-dinitrothiazole.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods for the analysis of phenols in water.[1][6]

1. Sample Preparation (Aqueous Matrix):

  • Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.

  • If pre-concentration is required, solid-phase extraction (SPE) can be employed.

  • For derivatization (optional, but can improve sensitivity and selectivity), a reagent such as 4-nitrobenzoyl chloride can be used.[1]

2. HPLC-UV System and Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Gradient: A suitable gradient program to ensure the separation of the analyte from potential interferences.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of 2,4-dinitrothiazole.

  • Injection Volume: 10-20 µL.

3. Calibration:

  • Prepare a series of calibration standards of 2,4-dinitrothiazole in the mobile phase or a blank matrix.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods for the analysis of 2,4-DNP in biological samples.[3][4]

1. Sample Preparation (Biological Matrix - Blood/Urine):

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. For LLE, acidify the sample and extract with an organic solvent like ethyl acetate.

  • Derivatization (often necessary for GC): To improve volatility and thermal stability, derivatize the analyte. A common derivatizing agent for phenols is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

  • Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection (e.g., ethyl acetate).

2. GC-MS System and Conditions:

  • Instrument: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium or hydrogen.[3][4]

  • Oven Temperature Program: A programmed temperature ramp to ensure good separation of analytes.

  • Injector: Splitless or split injection, depending on the concentration of the analyte.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

3. Calibration:

  • Prepare a series of matrix-matched calibration standards by spiking blank blood or urine with known concentrations of 2,4-dinitrothiazole.

  • Process the standards in the same manner as the samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Definition cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation define_scope Define Scope & Purpose select_method Select Analytical Technique (HPLC, GC, etc.) define_scope->select_method define_parameters Define Validation Parameters (ICH Q2(R1)) select_method->define_parameters sample_prep Optimize Sample Preparation define_parameters->sample_prep instrument_params Optimize Instrumental Parameters sample_prep->instrument_params system_suitability Establish System Suitability Tests instrument_params->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Analysis sop->routine_use

Caption: Workflow for Analytical Method Validation.

Comparison of HPLC and GC Methods

Both HPLC and GC are powerful techniques for the quantification of 2,4-dinitrothiazole, with the choice of method depending on the specific requirements of the analysis.

HPLC-UV:

  • Advantages:

    • Suitable for a wide range of compounds, including those that are not thermally stable or volatile.

    • Sample preparation can be simpler, often involving only filtration and dilution.

    • Generally considered a robust and reproducible technique.

  • Disadvantages:

    • May have lower sensitivity compared to GC-MS, especially without derivatization or a concentration step.

    • Resolution can be a challenge for complex matrices, potentially requiring more extensive method development.

GC-MS:

  • Advantages:

    • Offers high sensitivity and selectivity, particularly when using SIM mode.[8]

    • The mass spectrometric detector provides structural information, which aids in peak identification and confirmation.

    • Excellent for the analysis of volatile and semi-volatile compounds.

  • Disadvantages:

    • Requires the analyte to be thermally stable and volatile, which may necessitate a derivatization step for polar compounds like phenols.[7]

    • Sample preparation can be more complex and time-consuming.

    • The instrumentation can be more expensive and require more specialized training to operate and maintain.

For the analysis of 2,4-dinitrothiazole, HPLC-UV would likely be the initial method of choice due to its simplicity and robustness. If higher sensitivity is required or if the sample matrix is particularly complex, a GC-MS method could be developed. Ultimately, the chosen method must be validated to ensure it is fit for its intended purpose.

References

Comparative

A Comparative Analysis of 2,4-Dinitrothiazole and 2,5-Dinitrothiazole Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative study of the predicted reactivity of 2,4-dinitrothiazole and 2,5-dinitrothiazole. Due to a lack of direct comparative expe...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the predicted reactivity of 2,4-dinitrothiazole and 2,5-dinitrothiazole. Due to a lack of direct comparative experimental data in the public domain, this analysis is based on established principles of heterocyclic chemistry, the electronic effects of nitro substituents, and general reactivity patterns of thiazole derivatives. The experimental protocols provided are proposed methodologies for the synthesis and reactivity assessment of these compounds.

Introduction

Thiazole is a fundamental five-membered heterocyclic scaffold present in numerous biologically active compounds, including pharmaceuticals and natural products. The introduction of electron-withdrawing nitro groups significantly alters the electron density distribution of the thiazole ring, thereby influencing its reactivity towards nucleophilic and electrophilic reagents. This guide focuses on the comparative reactivity of two dinitrated thiazole isomers: 2,4-dinitrothiazole and 2,5-dinitrothiazole. Understanding the distinct reactivity profiles of these isomers is crucial for their application in medicinal chemistry and materials science, particularly in designing selective covalent inhibitors and other functional molecules.

Predicted Reactivity Profile

The reactivity of the thiazole ring is inherently dictated by the electronegativity of the nitrogen and sulfur atoms. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack[1]. Conversely, electrophilic substitution is generally favored at the electron-rich C5 position[1]. The introduction of two strongly electron-withdrawing nitro groups is expected to further decrease the electron density of the thiazole ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The presence of nitro groups, particularly at positions that can stabilize the negative charge of the Meisenheimer intermediate, significantly activates the ring for SNAr reactions[2][3].

  • 2,4-Dinitrothiazole: In this isomer, a nitro group is present at the already electron-deficient C2 position, and another at the C4 position. A nucleophilic attack at the C2 position would be highly favored due to the strong activation by the C2-nitro group and the inherent electrophilicity of this carbon. The negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group at the C4 position, providing substantial stabilization. Attack at the C5 position, displacing a hydrogen, is also possible, with stabilization from the C4-nitro group.

  • 2,5-Dinitrothiazole: Here, nitro groups are at the C2 and C5 positions. Nucleophilic attack at the C2 position is expected to be the most probable pathway, activated by the C2-nitro group. The C5-nitro group will also contribute to the overall electron deficiency of the ring, further enhancing the reactivity at C2. Nucleophilic attack at C4 would be less favored as the resulting intermediate would receive less direct resonance stabilization from the nitro groups compared to attack at C2 in either isomer.

Inference on Comparative Reactivity: Based on the principles of SNAr, 2,4-dinitrothiazole is predicted to be more reactive towards nucleophiles at the C2 position than 2,5-dinitrothiazole. This is because the C4-nitro group in 2,4-dinitrothiazole is better positioned to stabilize the Meisenheimer intermediate formed upon nucleophilic attack at C2 through resonance, compared to the C5-nitro group in the 2,5-isomer.

The logical workflow for predicting the favored reaction pathway is illustrated below.

G Predicted Nucleophilic Aromatic Substitution Pathway cluster_0 2,4-Dinitrothiazole cluster_1 2,5-Dinitrothiazole 2,4-DNT 2,4-Dinitrothiazole Nuc_Attack_2_4 Nucleophilic Attack at C2 2,4-DNT->Nuc_Attack_2_4 Meisenheimer_2_4 Meisenheimer Intermediate (Stabilized by C4-NO2) Nuc_Attack_2_4->Meisenheimer_2_4 Product_2_4 C2-Substituted Product Meisenheimer_2_4->Product_2_4 Reactivity_Comparison Reactivity: 2,4-DNT > 2,5-DNT Meisenheimer_2_4->Reactivity_Comparison Greater Stabilization 2,5-DNT 2,5-Dinitrothiazole Nuc_Attack_2_5 Nucleophilic Attack at C2 2,5-DNT->Nuc_Attack_2_5 Meisenheimer_2_5 Meisenheimer Intermediate (Less Stabilized by C5-NO2) Nuc_Attack_2_5->Meisenheimer_2_5 Product_2_5 C2-Substituted Product Meisenheimer_2_5->Product_2_5 Meisenheimer_2_5->Reactivity_Comparison Lesser Stabilization

Caption: Predicted SNAr reactivity comparison.

Data Presentation

As direct experimental data is unavailable, the following tables present predicted reactivity trends and hypothetical physicochemical properties based on the analysis of related compounds.

Table 1: Predicted Reactivity towards Nucleophilic Aromatic Substitution

CompoundMost Probable Site of AttackPredicted Relative ReactivityRationale for Predicted Reactivity
2,4-Dinitrothiazole C2HigherStrong activation by the C2-NO₂ group. The C4-NO₂ group provides excellent resonance stabilization of the Meisenheimer intermediate.
2,5-Dinitrothiazole C2LowerStrong activation by the C2-NO₂ group. The C5-NO₂ group offers less effective resonance stabilization of the Meisenheimer intermediate compared to a C4-substituent.

Table 2: Hypothetical Physicochemical Properties

Property2,4-Dinitrothiazole2,5-Dinitrothiazole
Molecular Formula C₃H₁N₃O₄SC₃H₁N₃O₄S
Molecular Weight 187.13 g/mol 187.13 g/mol
Predicted pKa Expected to be highly acidicExpected to be highly acidic
Predicted Solubility Likely sparingly soluble in water, soluble in polar organic solventsLikely sparingly soluble in water, soluble in polar organic solvents

Experimental Protocols

The following are proposed experimental protocols for the synthesis and comparative reactivity studies of 2,4-dinitrothiazole and 2,5-dinitrothiazole. These protocols are based on general procedures for the nitration of heterocyclic compounds and kinetic analysis of SNAr reactions.

Synthesis of 2,4-Dinitrothiazole (Proposed)

This proposed synthesis is a two-step process starting from 2-aminothiazole.

G Proposed Synthesis of 2,4-Dinitrothiazole Start 2-Aminothiazole Step1 Diazotization (NaNO2, H2SO4, 0-5 °C) Start->Step1 Intermediate1 Thiazole-2-diazonium salt Step1->Intermediate1 Step2 Sandmeyer-type Reaction (NaNO2, Cu catalyst) Intermediate1->Step2 Intermediate2 2-Nitrothiazole Step2->Intermediate2 Step3 Nitration (HNO3/H2SO4) Intermediate2->Step3 Product 2,4-Dinitrothiazole Step3->Product

Caption: Proposed synthesis of 2,4-dinitrothiazole.

  • Synthesis of 2-Nitrothiazole:

    • Dissolve 2-aminothiazole in a suitable acidic medium (e.g., sulfuric acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of sodium nitrite, potentially with a copper catalyst.

    • Add the diazonium salt solution to the nitrite solution to yield 2-nitrothiazole.

    • Purify the product by recrystallization or chromatography.

  • Nitration of 2-Nitrothiazole:

    • Carefully add 2-nitrothiazole to a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) at a controlled temperature (e.g., 0-10 °C).

    • Allow the reaction to proceed for a specified time with stirring.

    • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

    • Wash the product with cold water and purify by recrystallization.

Synthesis of 2,5-Dinitrothiazole (Proposed)

The synthesis of 2,5-dinitrothiazole is more challenging due to the directing effects of the thiazole ring. A potential route could involve the nitration of 2-bromo-5-nitrothiazole followed by nucleophilic displacement of the bromine.

Comparative Reactivity Study: Kinetic Analysis of SNAr Reaction (Proposed)

This protocol outlines a method to compare the reactivity of the two isomers with a model nucleophile, such as piperidine.

  • Reaction Setup:

    • Prepare stock solutions of 2,4-dinitrothiazole, 2,5-dinitrothiazole, and piperidine in a suitable solvent (e.g., acetonitrile or DMSO).

    • Use a UV-Vis spectrophotometer to monitor the reaction by observing the formation of the product at a specific wavelength.

  • Kinetic Measurements:

    • In a cuvette, mix the solution of the dinitrothiazole isomer with a large excess of the piperidine solution to ensure pseudo-first-order kinetics.

    • Record the absorbance at the wavelength corresponding to the product formation over time.

    • Repeat the experiment at different concentrations of piperidine.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (kobs) from the slope of the plot of ln(A∞ - At) versus time.

    • Plot kobs against the concentration of piperidine. The slope of this plot will give the second-order rate constant (k₂).

    • Compare the k₂ values for 2,4-dinitrothiazole and 2,5-dinitrothiazole to determine their relative reactivities.

The workflow for the kinetic study is depicted below.

G Kinetic Study Workflow Start Prepare Stock Solutions Mixing Mix Dinitrothiazole and Nucleophile (in excess) Start->Mixing Monitoring Monitor Reaction by UV-Vis Spectrophotometry Mixing->Monitoring Data_Collection Collect Absorbance vs. Time Data Monitoring->Data_Collection Analysis1 Calculate Pseudo-First-Order Rate Constant (k_obs) Data_Collection->Analysis1 Analysis2 Plot k_obs vs. [Nucleophile] Analysis1->Analysis2 Result Determine Second-Order Rate Constant (k2) Analysis2->Result Comparison Compare k2 values for 2,4-DNT and 2,5-DNT Result->Comparison

References

Validation

Cytotoxicity of 2,4-Dinitrothiazole and Other Nitroaromatic Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cytotoxicity of 2,4-dinitrothiazole and other common nitroaromatic compounds. The information is compiled...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of 2,4-dinitrothiazole and other common nitroaromatic compounds. The information is compiled from various scientific studies to offer an objective overview supported by experimental data. This document is intended to aid researchers in understanding the toxicological profiles of these compounds and to provide detailed methodologies for key experimental procedures.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for 2,4-dinitrothiazole and a selection of other nitroaromatic compounds. The data is presented as the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), which represent the concentration of a compound required to inhibit or kill 50% of a cell population, respectively. It is important to note that direct cytotoxic data for 2,4-dinitrothiazole is limited in the public domain. Therefore, data for the closely related compound, 2-amino-5-nitrothiazole, is included to provide an indication of the potential cytotoxicity of the nitrothiazole class.

CompoundCell LineAssayCytotoxicity ValueReference
2,4-Dinitrotoluene MCF-7 (Breast Cancer)FDALC50: 570 ppm (24h), 407 ppm (48h)[1]
MRC-5 (Lung Fibroblast)FDALC50: 527 ppm (24h), 402 ppm (48h)[1]
2,6-Dinitrotoluene MCF-7 (Breast Cancer)FDALC50: 445 ppm (24h), 292 ppm (48h)[1]
MRC-5 (Lung Fibroblast)FDANo significant toxicity difference from 2,4-DNT[1]
2,4-Dinitrophenol LNCaP (Prostate Cancer)MTTIC60-80: 100 µM[2]
Nitrobenzene SMMC-7721 (Hepatocarcinoma)MTTObvious cell death at ≥ 8 mmol/L[3]
2-Amino-5-nitrothiazole MDA-MB-231 (Breast Cancer)MTTNo significant cytotoxicity up to 100 µM[4]

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

MTT Assay Experimental Workflow.

Signaling Pathways in Nitroaromatic Compound-Induced Cytotoxicity

The cytotoxicity of many nitroaromatic compounds is linked to their metabolic activation into reactive intermediates, which can induce oxidative stress and subsequently trigger programmed cell death, or apoptosis. Key signaling pathways involved in this process include the p53 and Mitogen-Activated Protein Kinase (MAPK) pathways.

Oxidative Stress-Induced Apoptosis

Nitroaromatic compounds can be enzymatically reduced to form nitroso and hydroxylamine metabolites. These reactive species can deplete cellular antioxidants, such as glutathione, and generate reactive oxygen species (ROS), leading to a state of oxidative stress.[6] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, and activate apoptotic signaling cascades.[7]

G cluster_pathway Oxidative Stress Pathway Nitroaromatic Compound Nitroaromatic Compound Metabolic Activation Metabolic Activation Nitroaromatic Compound->Metabolic Activation Reactive Intermediates Reactive Intermediates Metabolic Activation->Reactive Intermediates Oxidative Stress (ROS) Oxidative Stress (ROS) Reactive Intermediates->Oxidative Stress (ROS) Cellular Damage Cellular Damage Oxidative Stress (ROS)->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis

Nitroaromatic Compound-Induced Oxidative Stress.
p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage caused by oxidative stress.[8] Upon activation, p53 can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. p53 can transcriptionally activate pro-apoptotic proteins such as Bax and Puma, which in turn promote the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[9][10]

G cluster_pathway p53-Mediated Apoptosis Pathway Oxidative Stress Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Transcriptional Activation Transcriptional Activation p53 Activation->Transcriptional Activation Pro-apoptotic Proteins (Bax, Puma) Pro-apoptotic Proteins (Bax, Puma) Transcriptional Activation->Pro-apoptotic Proteins (Bax, Puma) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax, Puma)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

p53-Mediated Apoptotic Signaling.
MAPK Signaling in Oxidative Stress

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are activated by various cellular stresses, including oxidative stress.[11][12] Activation of JNK and p38 MAPK can promote apoptosis by phosphorylating and regulating the activity of various downstream targets, including members of the Bcl-2 family of proteins and transcription factors that control the expression of pro-apoptotic genes.[13]

G cluster_pathway MAPK Signaling in Oxidative Stress Oxidative Stress Oxidative Stress ASK1 Activation ASK1 Activation Oxidative Stress->ASK1 Activation MKK4/7 Activation MKK4/7 Activation ASK1 Activation->MKK4/7 Activation MKK3/6 Activation MKK3/6 Activation ASK1 Activation->MKK3/6 Activation JNK Activation JNK Activation MKK4/7 Activation->JNK Activation Apoptosis Apoptosis JNK Activation->Apoptosis p38 MAPK Activation p38 MAPK Activation MKK3/6 Activation->p38 MAPK Activation p38 MAPK Activation->Apoptosis

MAPK Stress-Activated Signaling Pathways.

Conclusion

The cytotoxicity of nitroaromatic compounds is a complex process influenced by their chemical structure, metabolic activation, and the resulting cellular responses. While direct comparative data for 2,4-dinitrothiazole is scarce, the available information on related nitrothiazole derivatives and other nitroaromatic compounds suggests that the nitro group is a key determinant of toxicity. The primary mechanisms of cytotoxicity involve the induction of oxidative stress, which in turn activates signaling pathways leading to apoptosis, with the p53 and MAPK pathways playing central roles. Further research is warranted to fully elucidate the specific cytotoxic profile of 2,4-dinitrothiazole and to explore its potential applications or risks in various fields.

References

Comparative

A Comparative Guide to Cross-Reactivity of 2,4-Dinitrothiazole Analogs in Immunoassays

This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of small molecules, with a focus on 2,4-dinitrothiazole and its analogs, in various immunoassay formats....

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of small molecules, with a focus on 2,4-dinitrothiazole and its analogs, in various immunoassay formats. While specific cross-reactivity data for 2,4-dinitrothiazole is limited in publicly available literature, this document outlines the experimental framework for such a study, drawing parallels from well-documented analyses of structurally similar compounds like 2,4-dinitrophenyl (DNP) derivatives.

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary tools to design and interpret cross-reactivity studies. Understanding the specificity of an antibody and the potential for cross-reactivity with related compounds is crucial for the development of robust and reliable immunoassays.[1][2][3]

Principles of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[4] However, antibodies may also bind to other molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[5] The degree of cross-reactivity can be influenced by several factors, including the similarity in the chemical structure of the competing compound, the specificity of the antibody used, and the format of the immunoassay.[5][6][7] For instance, monoclonal antibodies, which recognize a single epitope, generally exhibit higher specificity and lower cross-reactivity compared to polyclonal antibodies.[1]

Cross-reactivity is a critical parameter to evaluate during immunoassay development as it can lead to inaccurate quantification of the target analyte and false-positive results.[2][3][8] This is particularly important for small molecules like 2,4-dinitrothiazole, where minor structural modifications can significantly alter antibody binding.

Experimental Protocols for Assessing Cross-Reactivity

A common method to determine cross-reactivity is through competitive enzyme-linked immunosorbent assay (ELISA). This section details a generalized protocol for such a study.

Objective: To determine the percentage cross-reactivity of a panel of compounds structurally related to 2,4-dinitrothiazole with a specific anti-2,4-dinitrothiazole antibody.

Materials:

  • Microtiter plates (96-well)

  • Anti-2,4-dinitrothiazole antibody (primary antibody)

  • 2,4-dinitrothiazole-protein conjugate (for coating)

  • 2,4-dinitrothiazole standard

  • Test compounds (structurally related analogs)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Methodology:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the 2,4-dinitrothiazole-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add varying concentrations of the 2,4-dinitrothiazole standard or the test compounds to the wells. Subsequently, add a fixed concentration of the primary anti-2,4-dinitrothiazole antibody to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Reaction Stoppage: Add the stop solution to each well to stop the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

The 50% inhibitory concentration (IC50) is determined for the target analyte (2,4-dinitrothiazole) and each of the test compounds. The percent cross-reactivity is then calculated using the following formula:

% Cross-reactivity = (IC50 of 2,4-dinitrothiazole / IC50 of test compound) x 100

Data Presentation: Comparative Cross-Reactivity

The following table provides a template for summarizing the cross-reactivity data. The values presented are hypothetical and serve as an illustration of how to present the results of a cross-reactivity study for 2,4-dinitrothiazole and its analogs.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
2,4-Dinitrothiazole(Reference)10100%
2-Nitrothiazole(Analog 1)5002%
4-Nitrothiazole(Analog 2)>1000<1%
2,4-Dinitrophenol(Related Compound)2540%
2,4,6-Trinitrophenol(Related Compound)8012.5%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a competitive ELISA for determining cross-reactivity.

ELISA_Workflow cluster_coating Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection A Coat plate with 2,4-dinitrothiazole conjugate B Wash A->B C Block non-specific sites B->C D Wash C->D E Add standard/test compound D->E F Add primary antibody E->F G Incubate F->G H Wash G->H I Add secondary antibody H->I J Wash I->J K Add substrate J->K L Stop reaction K->L M Read absorbance L->M Cross_Reactivity_Factors cluster_assay Immunoassay Performance cluster_factors Influencing Factors Assay_Specificity Assay Specificity Antibody Antibody Characteristics (Monoclonal vs. Polyclonal) Antibody->Assay_Specificity Analyte Analyte Structure Analyte->Assay_Specificity Cross_Reactant Cross-Reactant Structure Cross_Reactant->Assay_Specificity Assay_Format Assay Format (Competitive vs. Sandwich) Assay_Format->Assay_Specificity

References

Validation

Establishing a Reference Standard for 2,4-Dinitrothiazole: A Comparative Guide

Synthesis and Purification of 2,4-Dinitrothiazole The initial step in establishing a reference standard is the synthesis of high-purity 2,4-dinitrothiazole. While a specific, optimized synthesis protocol for 2,4-dinitrot...

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis and Purification of 2,4-Dinitrothiazole

The initial step in establishing a reference standard is the synthesis of high-purity 2,4-dinitrothiazole. While a specific, optimized synthesis protocol for 2,4-dinitrothiazole may require development, general methodologies for the synthesis of substituted thiazoles can be adapted. A plausible synthetic route could involve the nitration of a suitable thiazole precursor.

Experimental Protocol: Synthesis and Purification

A two-step synthetic approach can be proposed. The first step would be the synthesis of a thiazole ring, followed by nitration.

  • Step 1: Thiazole Synthesis: A common method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of a halo-carbonyl compound with a thioamide.

  • Step 2: Nitration: The synthesized thiazole can then be nitrated using a mixture of nitric acid and sulfuric acid. The reaction conditions (temperature, time, and acid concentration) would need to be carefully optimized to achieve the desired 2,4-dinitro substitution pattern and minimize the formation of impurities.

  • Purification: The crude product should be purified using techniques such as recrystallization from a suitable solvent or column chromatography to isolate 2,4-dinitrothiazole with high purity.

The efficiency of the synthesis and purification process can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Characterization of the In-House Reference Standard

Once a highly pure batch of 2,4-dinitrothiazole is synthesized, it must be thoroughly characterized to confirm its identity and establish its purity. This characterization data forms the basis for its qualification as a reference standard.

Experimental Protocols: Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of the synthesized compound. The observed chemical shifts, coupling constants, and integration values should be consistent with the structure of 2,4-dinitrothiazole.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, further confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will provide information about the functional groups present in the molecule, such as the nitro groups and the thiazole ring.

  • Elemental Analysis: Combustion analysis should be performed to determine the percentage of carbon, hydrogen, nitrogen, and sulfur in the sample. The results should be in close agreement with the theoretical values for C₃H₁N₃O₄S.

  • Melting Point: The melting point of the purified compound should be determined. A sharp melting point range is indicative of high purity.

Purity Assessment and Comparison

A critical aspect of establishing a reference standard is the accurate determination of its purity. This involves using multiple analytical techniques to identify and quantify any impurities present. The purity of a newly synthesized batch (Candidate Standard) should be compared against a previously qualified in-house batch (Primary Standard) or other synthesized batches.

Experimental Protocols: Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable detector (e.g., UV-Vis) should be used for purity determination. The area percentage of the main peak can be used to estimate the purity. The method should be able to separate the main compound from potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the amount of residual solvents and water in the sample.

  • Quantitative NMR (qNMR): qNMR is a powerful technique for the accurate determination of purity without the need for a specific reference standard of the analyte.

Data Presentation: Comparative Purity Analysis

Analytical TechniquePrimary Standard (Batch A)Candidate Standard (Batch B)Alternative Standard (Batch C)
HPLC Purity (%) 99.8%99.5%98.9%
GC-MS (Total Impurities, %) < 0.1%0.2%0.5%
Residual Solvents (TGA, %) < 0.05%0.1%0.3%
Water Content (Karl Fischer, %) 0.1%0.15%0.2%
Purity by qNMR (%) 99.7%99.4%98.8%
Assay (by mass balance) 99.6% 99.1% 98.1%

Workflow for Establishing a Reference Standard

The overall process for establishing a 2,4-dinitrothiazole reference standard can be visualized as a logical workflow.

cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Purity Assessment & Comparison cluster_3 Qualification & Documentation Synthesis Synthesis of 2,4-Dinitrothiazole Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA MP Melting Point Purification->MP HPLC HPLC Purity Purification->HPLC GCMS GC-MS for Volatile Impurities Purification->GCMS TGA TGA for Residual Solvents Purification->TGA KF Karl Fischer for Water Purification->KF qNMR Quantitative NMR Purification->qNMR Qualification Qualification as Reference Standard HPLC->Qualification GCMS->Qualification TGA->Qualification KF->Qualification qNMR->Qualification Documentation Certificate of Analysis Qualification->Documentation

Caption: Workflow for establishing a 2,4-dinitrothiazole reference standard.

Signaling Pathway for Impurity Identification

During the synthesis and storage of 2,4-dinitrothiazole, various impurities can be formed. A logical diagram can illustrate the potential pathways for impurity formation and the analytical techniques used for their detection.

cluster_0 Potential Impurity Sources cluster_1 Impurity Identification cluster_2 Impurity Quantification StartingMaterials Starting Materials / Reagents LCMS LC-MS/MS for non-volatile impurities StartingMaterials->LCMS GCMS GC-MS for volatile impurities StartingMaterials->GCMS SideReactions Side Reactions (e.g., incomplete nitration) SideReactions->LCMS SideReactions->GCMS Degradation Degradation Products (hydrolysis, photolysis) Degradation->LCMS Degradation->GCMS NMR_Imp NMR for structural elucidation LCMS->NMR_Imp HPLC_Quant HPLC with reference standards of impurities LCMS->HPLC_Quant qNMR_Imp qNMR for quantification without standards LCMS->qNMR_Imp GCMS->HPLC_Quant

Caption: Logical diagram for impurity identification and quantification.

Conclusion

Establishing a well-characterized reference standard for 2,4-dinitrothiazole is a meticulous process that requires a combination of organic synthesis, purification, and extensive analytical characterization. By following the protocols and comparative data analysis outlined in this guide, researchers can confidently qualify an in-house reference standard. The use of orthogonal analytical techniques for purity assessment is crucial for ensuring the reliability of the standard, which in turn underpins the validity of all subsequent analytical measurements.

Comparative

Inter-Laboratory Validation of a 2,4-Dinitrothiazole Quantification Assay: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay for 2,4-dinitrothiazole, a compound of interest in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay for 2,4-dinitrothiazole, a compound of interest in various research and development pipelines. Adherence to rigorous validation protocols is crucial for ensuring the reliability, reproducibility, and accuracy of analytical data across different laboratories, a cornerstone of regulatory compliance and successful drug development.[1][2] This document outlines the essential validation parameters, presents illustrative data comparisons, and details the experimental methodologies that should be employed.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines that detail the necessary parameters for validation.[3][4][5] For a quantitative assay of a specific compound like 2,4-dinitrothiazole, this involves a thorough evaluation of its performance characteristics.

An inter-laboratory validation study is a critical step to assess the reproducibility of the method when performed by different analysts in different laboratories with different equipment.[6] This guide will walk through the key validation parameters, providing hypothetical comparative data that would be expected from such a study.

Experimental Workflow

The general workflow for the quantification of 2,4-dinitrothiazole and the subsequent validation process is depicted below. This involves sample preparation, analysis using a validated method (e.g., High-Performance Liquid Chromatography - HPLC), and the assessment of various validation parameters.

Assay_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Validation Parameters start Obtain Sample extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection accuracy Accuracy detection->accuracy precision Precision detection->precision specificity Specificity detection->specificity linearity Linearity detection->linearity lod_loq LOD/LOQ detection->lod_loq robustness Robustness detection->robustness

Caption: Experimental workflow for 2,4-dinitrothiazole quantification and validation.

Key Validation Parameters and Comparative Data

The following sections detail the critical parameters for method validation, accompanied by example data tables that illustrate how results from three hypothetical laboratories would be compared.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][3]

Experimental Protocol:

  • Analyze a blank sample (matrix without the analyte) to demonstrate that no interfering peaks are present at the retention time of 2,4-dinitrothiazole.

  • Analyze a sample of 2,4-dinitrothiazole spiked with known related substances or impurities.

  • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) and demonstrate that the degradation product peaks are well-resolved from the main analyte peak.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Blank Interference No peak at analyte RTNo peak at analyte RTNo peak at analyte RTNo significant interference
Peak Purity (PDA) PassPassPassPeak purity index > 0.99
Resolution (Rs) from nearest impurity 2.52.82.6Rs > 2.0

Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal over a defined range.[3]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 2,4-dinitrothiazole spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the mean response versus concentration and perform a linear regression analysis.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Correlation Coefficient (r²) 0.99950.99980.9996r² ≥ 0.999
Y-intercept (% of response at 100% target) 0.8%0.5%0.9%≤ 2.0%
Range (µg/mL) 1.0 - 10.01.0 - 10.01.0 - 10.0Defined and validated

Accuracy is the closeness of the test results to the true value.[2][3] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples with known concentrations of 2,4-dinitrothiazole at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each level in triplicate.

  • Calculate the percentage recovery for each sample.

Spike Level Laboratory 1 (% Recovery) Laboratory 2 (% Recovery) Laboratory 3 (% Recovery) Acceptance Criteria
80% 99.5100.299.898.0 - 102.0%
100% 100.1100.5100.398.0 - 102.0%
120% 99.899.6100.198.0 - 102.0%
Mean Recovery 99.8100.1100.198.0 - 102.0%

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[1] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, inter-analyst).[3] Reproducibility is assessed through the inter-laboratory study itself.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of 2,4-dinitrothiazole at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Parameter Laboratory 1 (%RSD) Laboratory 2 (%RSD) Laboratory 3 (%RSD) Acceptance Criteria
Repeatability 0.80.70.9≤ 2.0%
Intermediate Precision (Inter-day) 1.21.11.3≤ 2.0%
Intermediate Precision (Inter-analyst) 1.41.31.5≤ 2.0%
Reproducibility (Inter-laboratory) \multicolumn{3}{c}{1.8 (Calculated from all labs' data)}≤ 3.0%

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3][4]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Parameter (µg/mL) Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
LOD 0.10.090.12Report Value
LOQ 0.30.280.35Report Value
Precision at LOQ (%RSD) 4.54.24.8≤ 10%

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]

Experimental Protocol:

  • Introduce small variations to the HPLC method parameters, such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.

Varied Parameter Laboratory 1 (Impact) Laboratory 2 (Impact) Laboratory 3 (Impact) Acceptance Criteria
Flow Rate (+0.2 mL/min) Minor shift in RTMinor shift in RTMinor shift in RTSystem suitability passes
Temperature (-5°C) Minor shift in RTMinor shift in RTMinor shift in RTSystem suitability passes
Mobile Phase (-2% Organic) Minor shift in RTMinor shift in RTMinor shift in RTSystem suitability passes

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively establish the reliability of the analytical method. The following diagram illustrates the logical hierarchy and relationship between these parameters.

Validation_Logic cluster_core Core Method Suitability cluster_limits Method Limits cluster_reliability Method Reliability Specificity Specificity Method_Validation Validated Method Specificity->Method_Validation Linearity_Range Linearity & Range Accuracy Accuracy Linearity_Range->Accuracy LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Accuracy->Method_Validation Precision Precision Reproducibility Reproducibility (Inter-Laboratory) Precision->Reproducibility Precision->Method_Validation LOD_LOQ->Method_Validation Robustness Robustness Robustness->Method_Validation Reproducibility->Method_Validation

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The inter-laboratory validation of a 2,4-dinitrothiazole quantification assay is a comprehensive process that requires a systematic evaluation of multiple performance characteristics. By adhering to the protocols outlined in this guide and comparing the results against established acceptance criteria, research and development teams can ensure the development of a robust, reliable, and transferable analytical method. This is paramount for generating consistent data across different sites and for regulatory submissions.

References

Validation

A Comparative Analysis of the Biological Activity of 2,4-Dinitrothiazole and Its Mononitro Precursors

A comprehensive review of available data suggests that the introduction of a second nitro group into the thiazole ring, to form 2,4-dinitrothiazole, likely enhances its biological activity compared to its mononitro precu...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data suggests that the introduction of a second nitro group into the thiazole ring, to form 2,4-dinitrothiazole, likely enhances its biological activity compared to its mononitro precursors, 2-nitrothiazole and 4-nitrothiazole. This is attributed to the electron-withdrawing properties of the nitro groups, a key feature often linked to the antimicrobial efficacy of nitro-heterocyclic compounds.

Quantitative Comparison of Biological Activity

To date, a comprehensive table of comparative minimal inhibitory concentration (MIC) values for 2,4-dinitrothiazole and its mononitro precursors against a standardized panel of microorganisms could not be compiled from the available scientific literature. Such data would be invaluable for a precise quantitative comparison. However, numerous studies on various nitrothiazole derivatives consistently demonstrate that the presence and position of the nitro group are pivotal for their antimicrobial activity. It is a recurring observation that the nitro group is responsible for the excellent antibacterial activities of these derivatives.

Experimental Protocols

The evaluation of the antimicrobial activity of these compounds typically involves standardized methods such as broth microdilution or agar diffusion assays to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound (2,4-dinitrothiazole, 2-nitrothiazole, and 4-nitrothiazole) is prepared in a 96-well microtiter plate using the same broth medium. A range of concentrations is tested to determine the lowest concentration that inhibits growth.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells, including a positive control (bacteria with no compound) and a negative control (broth only), are also included. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Potential Mechanism of Action and Signaling Pathways

The primary mechanism of action for many nitro-heterocyclic compounds involves the enzymatic reduction of the nitro group by microbial nitroreductases. This process generates a cascade of reactive nitrogen species that are toxic to the cell.

G Nitrothiazole_Prodrug Nitrothiazole (e.g., 2,4-Dinitrothiazole) Microbial_Cell Microbial Cell Nitrothiazole_Prodrug->Microbial_Cell Uptake Nitroreductase Nitroreductase Microbial_Cell->Nitroreductase Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine radicals) Nitroreductase->Reactive_Nitrogen_Species Reduction Cellular_Targets Cellular Macromolecules (DNA, Proteins, Lipids) Reactive_Nitrogen_Species->Cellular_Targets Damage Cell_Death Cell Death Cellular_Targets->Cell_Death Leads to

Caption: Proposed mechanism of action for nitrothiazole antimicrobials.

The addition of a second nitro group in 2,4-dinitrothiazole could potentially increase the rate and extent of the generation of these damaging reactive species, thereby leading to enhanced antimicrobial activity compared to the mononitro precursors. The specific signaling pathways disrupted by these reactive species are diverse and can include DNA replication and repair pathways, protein synthesis, and cellular respiration. However, the precise pathways most affected by 2,4-dinitrothiazole and its precursors require further targeted investigation.

Comparative

Validation of Analytical Methods for the Detection of 2,4-Dinitrothiazole in Complex Matrices: A Comparative Guide

This guide provides a comparative overview of analytical methodologies for the validation of a method for detecting 2,4-dinitrothiazole in complex matrices such as plasma, urine, and environmental samples. The guide is i...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the validation of a method for detecting 2,4-dinitrothiazole in complex matrices such as plasma, urine, and environmental samples. The guide is intended for researchers, scientists, and drug development professionals. Due to limited direct literature on 2,4-dinitrothiazole, this guide draws comparisons from validated methods for structurally similar compounds, such as 2,4-dinitrophenol (DNP), to provide a robust framework for method development and validation. The primary analytical techniques compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of different analytical methods for the detection of dinitrophenols and related compounds, which can be extrapolated for the development of a method for 2,4-dinitrothiazole.

Table 1: Comparison of LC-MS/MS and GC-MS Methods for Aromatic Nitro Compounds

ParameterLC-MS/MSGC-MSReference
Analyte 2,4-Dinitrophenol (DNP) & Metabolites2,4-Dinitrophenol[1][2]
Matrix Biological Fluids (Blood, Urine)Aqueous Samples[1][2]
Sample Preparation Protein Precipitation, SPESolid-Phase Microextraction (SPME)[1][2]
Derivatization Not typically requiredRecommended for volatility[3]
Limit of Detection (LOD) Low ng/mL to pg/mL rangeSub-µg/L range[4][5]
Limit of Quantification (LOQ) 2 ng/mL (for a derivatized compound)Not specified[4]
Throughput HighModerate[5]
Selectivity Very High (MRM mode)High (with derivatization)[3][6]

Table 2: Performance of an LC-MS/MS Method for a Derivatized Analyte in Plasma

ParameterValueReference
Linearity (r²) 0.998[4]
Range 2–2000 ng/mL[4]
Lower Limit of Quantification (LLOQ) 2 ng/mL[4]
Intra-assay Accuracy 77.7% to 115.6%[4]
Intra-assay Precision (RSD) < 11.42%[4]
Matrix Effect > 75%[4]
Extraction Recovery > 90%[4]

Experimental Protocols

LC-MS/MS Method for Analysis in Biological Fluids

This protocol is adapted from methodologies used for the analysis of 2,4-dinitrophenol and other small molecules in plasma and urine.[1][4]

a. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or urine sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., an isotope-labeled 2,4-dinitrothiazole).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Negative Ion Electrospray (ESI-).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor-to-product ion transitions for 2,4-dinitrothiazole and the internal standard would need to be determined.

GC-MS Method with Solid-Phase Microextraction (SPME) for Aqueous Samples

This protocol is based on the determination of 2,4-dinitrophenol in water samples.[2]

a. Sample Preparation: SPME

  • Place 10 mL of the aqueous sample into a 20 mL vial.

  • Acidify the sample to pH 2 with hydrochloric acid to improve the extraction efficiency of the acidic analyte.

  • Add a saturated solution of sodium chloride to enhance the partitioning of the analyte onto the SPME fiber.

  • Expose an 85 µm polyacrylate-coated SPME fiber to the headspace of the sample for 30 minutes with agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

b. Gas Chromatography Conditions

  • Injector: Splitless mode at 270°C for 3 minutes.

  • Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2,4-dinitrothiazole.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Urine Sample Add_IS Add Internal Standard & Acetonitrile Sample->Add_IS Vortex Vortex & Centrifuge Add_IS->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of 2,4-dinitrothiazole in biological fluids.

Experimental Workflow for GC-MS with SPME

cluster_sample_prep Sample Preparation cluster_analysis Analysis Aqueous_Sample Aqueous Sample Acidify Acidify & Add Salt Aqueous_Sample->Acidify SPME SPME Headspace Extraction Acidify->SPME GC_Desorption Thermal Desorption in GC Injector SPME->GC_Desorption Inject Fiber GC_Separation GC Separation GC_Desorption->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of 2,4-dinitrothiazole using SPME.

Logical Relationship for Method Validation

Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

References

Validation

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2,4-Dinitrothiazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of two primary synthetic routes to 2,4-dinitrothiazole, a molecule of interest in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2,4-dinitrothiazole, a molecule of interest in medicinal chemistry and materials science. The efficiency of each route is evaluated based on reported yields, reaction conditions, and procedural complexity. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in reproducibility and methodological assessment.

Executive Summary

Two distinct pathways for the synthesis of 2,4-dinitrothiazole are presented:

  • Route 1: Nitration of 2-Nitrothiazole. This direct approach involves the nitration of a mono-nitro-substituted thiazole precursor.

  • Route 2: Diazotization and Nitration of 2-Amino-4-nitrothiazole. This multi-step route utilizes a Sandmeyer-type reaction to introduce the second nitro group.

The selection of an optimal synthetic route will depend on factors such as precursor availability, desired yield, and tolerance for specific reagents and reaction conditions. This guide aims to provide the necessary data to make an informed decision.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Nitration of 2-NitrothiazoleRoute 2: Diazotization and Nitration of 2-Amino-4-nitrothiazole
Starting Material 2-Nitrothiazole2-Amino-4-nitrothiazole
Key Reactions Electrophilic NitrationDiazotization (Sandmeyer-type), Nitration
Reagents Fuming Nitric Acid, Concentrated Sulfuric AcidSodium Nitrite, Sulfuric Acid, Copper(I) salt (catalyst), Nitrating agent
Reaction Temperature 0-5 °C (Nitration)0-5 °C (Diazotization), Elevated temperature (Nitration)
Reported Yield Moderate to Good (Specific yield data not available in the provided search results)Good (Specific yield data for the complete sequence is not fully detailed in the provided search results, but individual steps are reported with good yields)[1]
Advantages More direct, potentially fewer steps.Milder conditions for the introduction of the second nitro group, avoids harsh dinitration.
Disadvantages Potentially harsh nitrating conditions, risk of over-nitration or side reactions.Multi-step process, requires synthesis of the starting material.

Experimental Protocols

Route 1: Nitration of 2-Nitrothiazole (Proposed Protocol based on Analogous Reactions)

Note: A specific detailed protocol for the nitration of 2-nitrothiazole to 2,4-dinitrothiazole was not found in the provided search results. The following is a generalized procedure based on the nitration of similar heterocyclic compounds.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 20 mL) to 0 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (e.g., 10 mL) to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Addition of Substrate: Dissolve 2-nitrothiazole (1 equivalent) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4-dinitrothiazole.

Route 2: Diazotization and Nitration of 2-Amino-4-nitrothiazole (Sandmeyer-type Reaction)

This route involves two key stages: the synthesis of the precursor 2-amino-4-nitrothiazole, followed by its conversion to 2,4-dinitrothiazole.

Stage 1: Synthesis of 2-Amino-4-nitrothiazole

A detailed experimental protocol for the synthesis of 2-amino-4-nitrothiazole was not explicitly found in the search results. However, nitration of 2-aminothiazole is a common method.

Stage 2: Conversion of 2-Amino-4-nitrothiazole to 2,4-Dinitrothiazole

  • Diazotization:

    • Suspend 2-amino-4-nitrothiazole (1 equivalent) in an aqueous solution of sulfuric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer-type Nitration:

    • In a separate flask, prepare a solution of a copper(I) salt (e.g., CuNO2, generated in situ from a Cu(I) halide and a nitrite salt) in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) nitrite solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 2,4-dinitrothiazole.[1]

Visualization of Synthetic Pathways

Route_1 2-Nitrothiazole 2-Nitrothiazole 2,4-Dinitrothiazole 2,4-Dinitrothiazole 2-Nitrothiazole->2,4-Dinitrothiazole HNO3, H2SO4

Caption: Route 1: Direct nitration of 2-nitrothiazole.

Route_2 cluster_0 Stage 1 cluster_1 Stage 2 2-Aminothiazole 2-Aminothiazole 2-Amino-4-nitrothiazole 2-Amino-4-nitrothiazole 2-Aminothiazole->2-Amino-4-nitrothiazole Nitration Diazonium Salt Diazonium Salt 2-Amino-4-nitrothiazole->Diazonium Salt NaNO2, H2SO4 2,4-Dinitrothiazole 2,4-Dinitrothiazole Diazonium Salt->2,4-Dinitrothiazole Cu(I) salt, Nitrite

Caption: Route 2: Multi-step synthesis via diazotization.

References

Comparative

Comparative Docking Analysis of 2,4-Dinitrothiazole Derivatives with Key Protein Targets

A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of 2,4-dinitrothiazole derivatives against various protein targets. This guide provides a comparative analysis of bindi...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of 2,4-dinitrothiazole derivatives against various protein targets. This guide provides a comparative analysis of binding affinities, detailed experimental protocols for docking studies, and visual representations of associated signaling pathways.

Derivatives of 2,4-dinitrothiazole are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. Their biological activities are often attributed to their ability to interact with specific protein targets, thereby modulating their functions. Molecular docking studies are pivotal in elucidating these interactions at a molecular level, providing insights into the binding modes and affinities of these compounds. This guide summarizes and compares the docking studies of 2,4-dinitrothiazole derivatives against several key protein targets implicated in various diseases.

Comparative Analysis of Docking Results

The following table summarizes the quantitative data from various docking studies of 2,4-disubstituted thiazole derivatives, including those with nitro-substitutions, against different protein targets.

Target ProteinLigand/Thiazole DerivativeDocking Score (kcal/mol)Interacting ResiduesPDB IDSoftwareReference
Glucosamine-6-phosphate synthase Thiazole derivative with NO2 groupNot specifiedNot specified1jxaNot specified[1]
Tubulin 2,4-disubstituted thiazole derivatives-13.88 to -14.50Not specified4O2BNot specified[1]
FabH N-substituted thiazole derivatives-102.612 to -144.236 (MolDock Score)Not specified3iL9Molegro Virtual Docker[2]
Penicillin-binding protein 4 (PBP4) 1,3-thiazoline derivativesNot specifiedNot specified2EXB, 3HUNAutoDock Vina[3]
Rho6 protein 2-ethylidenehydrazono-5-arylazothiazole with NO2-9.2Lys15, Ser95, Glu138, Arg96, Asp1322CLSPyRx-virtual screening[4]
Aromatase 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one-7.91Not specifiedNot specifiedNot specified[5]
CDK2 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one-6.64Not specifiedNot specifiedNot specified[5]
Bcl-2 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one-5.53Not specifiedNot specifiedNot specified[5]

Experimental Protocols for Molecular Docking

The methodologies employed in the cited docking studies are crucial for the interpretation and replication of the results. Below are the detailed protocols for each target protein.

Glucosamine-6-phosphate Synthase Docking
  • Objective: To investigate the binding affinity of 2,4-disubstituted thiazole derivatives against bacterial Glucosamine-6-phosphate synthase.

  • Protein Preparation: The crystal structure of bacterial glucosamine-6-phosphate synthase was obtained from the Protein Data Bank (PDB ID: 1jxa).

  • Ligand Preparation: The 2,4-disubstituted thiazole derivatives were synthesized and their structures were used for docking.

  • Docking Software: The specific software used was not mentioned in the abstract.

  • Key Finding: The presence of a nitro (NO2) group on the phenyl ring of the thiazole derivative was found to enhance the binding affinity towards the target enzyme.[1]

Tubulin Docking
  • Objective: To evaluate new 2,4-disubstituted thiazole derivatives as potential tubulin polymerization inhibitors.

  • Protein Preparation: The coordinates of the tubulin crystal structure co-crystallized with colchicine were retrieved from the Protein Data Bank (PDB ID: 4O2B).

  • Ligand Preparation: The synthesized thiazole derivatives were prepared for docking.

  • Docking Analysis: Molecular docking was performed to fit the synthesized compounds into the colchicine binding site of tubulin.

  • Results: The free binding energies of the docked compounds ranged from -13.88 to -14.50 kcal/mol, indicating strong binding affinity.[1]

Rho6 Protein Docking
  • Objective: To assess the interaction of newly synthesized thiazole derivatives with the active site of Rho6 protein, a target in hepatic cancer.

  • Protein Preparation: The crystal structure of the human RND1 GTPase in the active GTP bound state (PDB ID: 2CLS) was retrieved from the RCSB Protein Data Bank. All water molecules and existing ligands were removed from the PDB file.

  • Docking Procedure: The docking was performed using PyRx-virtual screening software 0.8. A grid box with dimensions 25 Å × 25 Å × 25 Å was centered at the active site of the target protein.

  • Conformer Selection: Nine conformers were generated for each docked compound, and the one with the best score and lowest binding energy was selected for further analysis.

  • Visualization: The 2D and 3D representations of the protein-ligand interactions were visualized using Discovery Studio 3.5.[4]

Signaling Pathways and Experimental Workflows

Tubulin Polymerization Inhibition Pathway

G cluster_0 Cellular Microtubule Dynamics cluster_1 Inhibitory Action Alpha-tubulin Alpha-tubulin Microtubule Microtubule Alpha-tubulin->Microtubule Polymerization Beta-tubulin Beta-tubulin Beta-tubulin->Microtubule Microtubule->Alpha-tubulin Depolymerization Microtubule->Beta-tubulin Cell_Division Cell Division (Mitosis) Microtubule->Cell_Division Thiazole_Derivative 2,4-Disubstituted Thiazole Derivative Thiazole_Derivative->Microtubule Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by 2,4-disubstituted thiazole derivatives, leading to cell cycle arrest.

Molecular Docking Workflow

G Start Start Protein_Preparation Protein Preparation (from PDB) Start->Protein_Preparation Ligand_Preparation Ligand Preparation (2,4-dinitrothiazole derivative) Start->Ligand_Preparation Grid_Box_Generation Grid Box Generation (at active site) Protein_Preparation->Grid_Box_Generation Docking_Calculation Docking Calculation (e.g., AutoDock Vina) Ligand_Preparation->Docking_Calculation Grid_Box_Generation->Docking_Calculation Pose_Generation Generation of Binding Poses Docking_Calculation->Pose_Generation Scoring_Ranking Scoring and Ranking (Binding Energy) Pose_Generation->Scoring_Ranking Best_Pose_Selection Selection of Best Pose Scoring_Ranking->Best_Pose_Selection Interaction_Analysis Analysis of Interactions (Hydrogen bonds, etc.) Best_Pose_Selection->Interaction_Analysis End End Interaction_Analysis->End

Caption: A generalized workflow for molecular docking studies of thiazole derivatives.

Rho GTPase Signaling in Cancer

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor GEF GEF (Guanine Nucleotide Exchange Factor) Receptor->GEF Rho6_GDP Rho6-GDP (Inactive) GEF->Rho6_GDP activates Rho6_GTP Rho6-GTP (Active) Rho6_GDP->Rho6_GTP GTP loading Effector_Proteins Effector Proteins (e.g., ROCK) Rho6_GTP->Effector_Proteins Cell_Proliferation Cell Proliferation & Metastasis Effector_Proteins->Cell_Proliferation Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->Rho6_GTP inhibits

Caption: Simplified Rho GTPase signaling pathway and the inhibitory action of thiazole derivatives on Rho6. Rho6.

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dinitrothiazole

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2,4-Dinitrothiazole. Adherence to these protoco...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2,4-Dinitrothiazole. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

2,4-Dinitrothiazole is a chemical compound that requires careful handling due to its potential hazards. It is harmful if swallowed, fatal in contact with skin, causes skin irritation, may cause an allergic skin reaction, and can lead to serious eye damage. Furthermore, it is very toxic to aquatic life with long-lasting effects. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling 2,4-Dinitrothiazole. This information is compiled from safety data sheets and should be strictly followed.

PPE CategoryItemSpecifications and Usage Notes
Eye and Face Protection Safety Goggles with side-shieldsMust be worn at all times when handling the compound to protect against splashes and dust. A face shield may be required for larger quantities.
Hand Protection Protective GlovesWear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but compatibility should be verified. Change gloves immediately if contaminated.
Body Protection Impervious Clothing / Lab CoatA lab coat or other protective clothing is necessary to prevent skin contact.[1] Ensure it is clean and buttoned. For significant exposure risk, a chemical-resistant suit may be necessary.
Respiratory Protection Dustproof Gas Mask or NIOSH/MSHA approved respiratorUse in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[2] If exposure limits are exceeded, a respirator is required.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Remove all sources of ignition as the compound may be flammable.[3]

    • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated place away from incompatible substances.[4]

  • Handling the Compound:

    • Avoid breathing dust, vapor, mist, or gas.[1][2]

    • Do not get the substance in your eyes, on your skin, or on your clothing.

    • Wash hands and any exposed skin thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the work area.[2]

    • Immediately change any contaminated clothing.

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention as skin contact can be fatal.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Disposal Plan

Proper disposal of 2,4-Dinitrothiazole and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Characterization: 2,4-Dinitrothiazole is considered a hazardous waste.

  • Container Disposal: Dispose of empty containers in accordance with local, state, and federal regulations. Do not reuse empty containers.

  • Chemical Waste:

    • Dispose of contents and container to an approved waste disposal plant.[2]

    • Avoid release to the environment.

    • For spills, sweep up the material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[2]

Workflow for Safe Handling of 2,4-Dinitrothiazole

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood, Safety Equipment) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed when ready handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment complete emergency_spill Spill Response handle_exp->emergency_spill Spill Occurs emergency_exposure Exposure Response handle_exp->emergency_exposure Exposure Occurs cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of 2,4-Dinitrothiazole.

References

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